Product packaging for Bis-PEG6-acid(Cat. No.:)

Bis-PEG6-acid

Cat. No.: B606181
M. Wt: 382.40 g/mol
InChI Key: YFBGEYNLLRKUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis-PEG6-acid is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O10 B606181 Bis-PEG6-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O10/c17-15(18)1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-16(19)20/h1-14H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBGEYNLLRKUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bis-PEG6-acid: A Homobifunctional Linker for Advanced Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bis-PEG6-acid is a versatile, homobifunctional crosslinking reagent widely employed in the fields of bioconjugation, drug delivery, and diagnostics. Its structure, featuring a hydrophilic hexaethylene glycol (PEG6) spacer flanked by two terminal carboxylic acid groups, provides a flexible and soluble bridge for covalently linking molecules. This guide details the chemical structure, physicochemical properties, and common applications of this compound, with a focus on its utility in creating stable bioconjugates for research and therapeutic development.

Core Chemical Structure and Properties

This compound, systematically named 3,6,9,12,15,18-hexaoxaeicosanedioic acid, is characterized by a linear chain of six repeating ethylene glycol units, which imparts hydrophilicity and biocompatibility to the conjugates it forms.[1][2] The terminal carboxylic acid groups are the reactive handles for conjugation, typically with primary amines, to form stable amide bonds.[1][2]

The chemical structure of this compound is as follows:

HOOC-(CH₂)₂-(O-CH₂-CH₂)₆-O-(CH₂)₂-COOH

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₃₀O₁₀[2]
Molecular Weight 382.40 g/mol
Purity ≥95%
CAS Number 119189-70-7
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents
Topological Polar Surface Area (TPSA) 129.98 Ų
logP 0.0354
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 8
Rotatable Bonds 21

Synthesis Overview

While detailed proprietary synthesis protocols are not always publicly available, the general synthetic route for this compound and similar α,ω-dicarboxylic acid PEG derivatives involves the esterification of the terminal hydroxyl groups of a polyethylene glycol with a suitably protected carboxylic acid-containing molecule. A common strategy is the reaction of hexaethylene glycol with a protected form of a halo-acid, followed by deprotection and oxidation of the terminal alcohol groups to carboxylic acids. Another approach involves the direct esterification of a PEG diol with an acid anhydride, followed by hydrolysis.

Applications in Bioconjugation and Drug Development

The primary utility of this compound lies in its ability to act as a homobifunctional linker, connecting two molecules that possess primary amine groups. This is particularly valuable in the development of complex bioconjugates.

Protein and Peptide Modification

This compound is frequently used for the PEGylation of proteins and peptides. The hydrophilic PEG chain can enhance the solubility and stability of the modified biomolecule, reduce its immunogenicity, and improve its pharmacokinetic profile. The reaction involves the activation of the carboxylic acid groups, typically with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more reactive intermediate that readily couples with primary amines on the protein or peptide surface.

Antibody-Drug Conjugates (ADCs)

In the realm of targeted therapeutics, this compound and its derivatives serve as components of the linker in antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceuticals where a monoclonal antibody is linked to a cytotoxic drug. The linker's role is critical, and the PEG component can enhance the solubility and stability of the ADC.

Drug Delivery Systems

The hydrophilic nature of the PEG spacer in this compound makes it a valuable component in various drug delivery systems. It can be used to functionalize nanoparticles, liposomes, and other drug carriers to improve their biocompatibility, circulation time, and drug-loading capacity. The terminal carboxylic acids provide anchor points for attaching targeting ligands or therapeutic molecules.

PROTACs

This compound is also utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker's length and composition, often incorporating PEG units, are crucial for optimal PROTAC activity.

Experimental Protocol: General Procedure for Protein Conjugation using this compound and EDC/NHS Chemistry

This protocol outlines a general method for conjugating a protein to another amine-containing molecule using this compound as a crosslinker. The specific amounts and reaction conditions should be optimized for the particular molecules being conjugated.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer, e.g., MES or PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., hydroxylamine, glycine, or Tris buffer)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF) or directly in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A common starting point is a 2-5 fold molar excess of each.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated this compound intermediate.

  • Conjugation to the First Protein:

    • Dissolve the first protein in the Coupling Buffer.

    • Add the activated this compound solution to the protein solution. The molar ratio of activated linker to protein should be optimized, but a 10-20 fold molar excess of the linker is a common starting point.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Intermediate (Optional but Recommended):

    • Remove the excess unreacted this compound and byproducts using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer.

  • Conjugation to the Second Amine-Containing Molecule:

    • Add the second amine-containing molecule to the purified, linker-activated protein solution. The molar ratio will depend on the desired final conjugate.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution to the reaction mixture to stop the reaction and hydrolyze any remaining active NHS esters. Incubate for 15-30 minutes at room temperature.

  • Final Purification:

    • Purify the final conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis.

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the conjugation ratio.

Visualizations

chemical_structure cluster_acid1 cluster_peg cluster_acid2 a1 HOOC p1 -(CH₂)₂- p2 O p3 -(CH₂-CH₂)₆- p4 O p5 -(CH₂)₂- a2 COOH

Caption: Chemical Structure of this compound.

experimental_workflow start Start: Reagents activation Activation of this compound (EDC/NHS, pH 4.5-6.0) start->activation conjugation1 Conjugation to Molecule 1 (e.g., Protein, pH 7.2-8.0) activation->conjugation1 purification Purification (Optional) (Desalting/Dialysis) conjugation1->purification conjugation2 Conjugation to Molecule 2 (e.g., Peptide, pH 7.2-8.0) conjugation1->conjugation2 Without intermediate purification purification->conjugation2 quenching Quenching (Hydroxylamine/Tris) conjugation2->quenching final_purification Final Purification (Chromatography) quenching->final_purification end Final Conjugate final_purification->end

Caption: General experimental workflow for crosslinking using this compound.

signaling_pathway cluster_0 Molecule A (e.g., Antibody) cluster_1 This compound Linker cluster_2 Molecule B (e.g., Drug) cluster_3 Resulting Conjugate molA Primary Amine (-NH₂) linker HOOC-PEG6-COOH molA->linker Amide Bond Formation (EDC/NHS) conjugate Antibody-PEG6-Drug molB Primary Amine (-NH₂) linker->molB Amide Bond Formation (EDC/NHS)

Caption: Logical relationship in the formation of a bioconjugate.

References

Bis-PEG6-acid: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Bis-PEG6-acid, a homobifunctional crosslinker integral to advancements in bioconjugation and drug delivery. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, experimental applications, and its role in enhancing therapeutic efficacy.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative characterized by a six-unit PEG chain flanked by carboxylic acid groups at both termini. This structure imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media. The terminal carboxylic acids are reactive towards primary amine groups, forming stable amide bonds, a reaction commonly employed in bioconjugation.

PropertyDataReference(s)
Molecular Weight 382.40 g/mol [1][2][3]
Molecular Formula C₁₆H₃₀O₁₀[1][3]
CAS Number 119189-70-7
Purity Typically ≥95% or 98%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, desiccated
Functional Groups Carboxylic Acid (x2)

Applications in Drug Development

The primary utility of this compound lies in its capacity as a molecular linker. Its applications are diverse and critical in the development of novel therapeutics:

  • PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecules. PEGylation can increase the hydrodynamic size of a therapeutic, prolonging its circulation half-life by reducing renal clearance and shielding it from enzymatic degradation.

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The PEG component of the linker can improve the solubility and stability of the ADC.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length and composition are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Nanoparticle Surface Modification: The hydrophilic nature of the PEG chain helps to reduce non-specific protein adsorption on the surface of nanoparticles, which can decrease their clearance by the immune system and improve their pharmacokinetic profile.

Experimental Protocols

The following is a representative protocol for the conjugation of an amine-containing molecule to this compound using carbodiimide chemistry. This procedure can be adapted for various applications, such as peptide crosslinking or functionalizing a molecule for further conjugation.

Objective: To covalently link an amine-containing molecule (e.g., a peptide or a protein) to both ends of the this compound linker.

Materials:

  • This compound

  • Amine-containing molecule (Molecule-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a stock solution of the amine-containing molecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction vessel, dissolve this compound in Activation Buffer.

    • Add a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.

    • Add a 2-5 fold molar excess of EDC to the solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated Bis-PEG6 ester.

  • Conjugation to the Amine-Containing Molecule:

    • Adjust the pH of the activated this compound solution to 7.2-8.0 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the reaction mixture. A molar ratio of 1:2.2 (this compound : Molecule-NH₂) is recommended to ensure both carboxylic acid groups react.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the conjugated product.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizing Molecular Interactions and Workflows

To better illustrate the utility of this compound in drug development, the following diagrams depict a typical experimental workflow for bioconjugation and the conceptual signaling pathway of a targeted therapy enabled by a PEG linker.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Purification & Analysis reagent1 This compound in DMSO/DMF activation Activation (15-30 min, RT) This compound + EDC/NHS reagent1->activation reagent2 Molecule-NH2 in Coupling Buffer conjugation Conjugation (2h RT or O/N 4°C) + Molecule-NH2 reagent2->conjugation reagent3 EDC/NHS in Activation Buffer reagent3->activation activation->conjugation pH adjustment to 7.2-8.0 quenching Quenching (15 min, RT) + Tris or Hydroxylamine conjugation->quenching purification Purification (Desalting Column) quenching->purification analysis Analysis (SDS-PAGE, MS, HPLC) purification->analysis final_product final_product analysis->final_product Characterized Conjugate

A generalized experimental workflow for the conjugation of an amine-containing molecule using this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Cancer Cell) drug_conjugate Drug-Linker-Antibody (ADC) receptor Target Receptor drug_conjugate->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Linker Cleavage/ Degradation target_action Intracellular Target (e.g., DNA, Tubulin) drug_release->target_action 5. Drug Action apoptosis Cell Death (Apoptosis) target_action->apoptosis 6. Therapeutic Effect

Conceptual pathway of an Antibody-Drug Conjugate (ADC) utilizing a PEG linker for targeted drug delivery.

References

A Technical Guide to Bis-PEG6-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG6-acid is a homobifunctional crosslinking reagent widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure features a hexaethylene glycol (PEG6) spacer flanked by a carboxylic acid group at each terminus. This configuration imparts hydrophilicity, enhancing the solubility and reducing the immunogenicity of conjugated molecules, while the terminal carboxyl groups provide reactive handles for covalent attachment to primary amines. This guide provides an in-depth overview of the technical specifications, key applications, and detailed experimental protocols for the effective use of this compound.

Core Properties and Specifications

The consistent quality and defined structure of this compound are critical for reproducible experimental outcomes. The key specifications are summarized below.

PropertyValueSource(s)
CAS Number 119189-70-7[1][2][3]
Molecular Formula C₁₆H₃₀O₁₀[1][2]
Molecular Weight 382.40 g/mol
Appearance Solid
Purity Typically ≥95% to >98%
Solubility Soluble in water and many organic solvents
Functional Groups Two terminal carboxylic acids

Key Applications in Research and Drug Development

The primary utility of this compound lies in its ability to act as a hydrophilic spacer and crosslinker. The terminal carboxylic acids can be activated to react with primary amines on biomolecules such as proteins, peptides, and antibodies, forming stable amide bonds. This process, known as PEGylation, is a cornerstone of modern biopharmaceutical development.

Antibody-Drug Conjugates (ADCs): this compound can be used as a component of the linker in ADCs, connecting a cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.

Protein and Peptide Modification: PEGylation with this compound can increase the serum half-life, improve stability, and reduce the immunogenicity of therapeutic proteins and peptides.

Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to enhance their biocompatibility, reduce non-specific protein adsorption, and provide anchor points for the attachment of targeting ligands.

Experimental Protocols

The following protocols provide a detailed methodology for the activation of this compound and its conjugation to amine-containing molecules.

Protocol 1: EDC/NHS-Mediated Activation of this compound (Aqueous Method)

This protocol describes the activation of the carboxylic acid groups of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an aqueous environment, followed by conjugation to a protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing protein (e.g., antibody, enzyme)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

    • Prepare a solution of the amine-containing protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/Sulfo-NHS.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming a semi-stable NHS ester.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution. A 1.5- to 10-fold molar excess of the activated linker to the protein is a recommended starting point, though this should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Characterization of the PEGylated Protein

Confirmation of successful PEGylation and determination of the degree of modification are crucial for ensuring the quality and consistency of the final product.

Materials:

  • SDS-PAGE system (gels, running buffer, loading buffer)

  • Protein stain (e.g., Coomassie Brilliant Blue)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • SDS-PAGE Analysis:

    • Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.

    • A successful PEGylation will result in a noticeable increase in the molecular weight of the protein, causing it to migrate slower than the un-PEGylated protein.

  • Mass Spectrometry:

    • Analyze the purified conjugate by mass spectrometry to confirm the covalent attachment of the this compound linker and to determine the degree of PEGylation (i.e., the number of PEG linkers attached to each protein molecule).

Visualizations

Experimental Workflow for Protein PEGylation

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_peg Prepare this compound in Activation Buffer activation Activate this compound (15-30 min, RT) prep_peg->activation prep_protein Prepare Protein in Coupling Buffer conjugation Conjugate to Protein (2h RT or O/N 4°C) prep_protein->conjugation prep_edc_nhs Prepare EDC & NHS in Activation Buffer prep_edc_nhs->activation activation->conjugation Add activated linker quenching Quench Reaction (15 min, RT) conjugation->quenching Add quenching solution purification Purify Conjugate (Desalting/Dialysis) quenching->purification analysis Characterize (SDS-PAGE, MS) purification->analysis

Caption: Workflow for the PEGylation of a protein using this compound.

EDC/NHS-Mediated Amide Bond Formation

reaction_mechanism reagents This compound (R-COOH) EDC NHS intermediate1 O-acylisourea intermediate (unstable) reagents->intermediate1 + EDC intermediate1->reagents Hydrolysis intermediate2 NHS ester (semi-stable) intermediate1->intermediate2 + NHS product PEGylated Protein (stable amide bond) intermediate2->product + Protein-NH₂ protein Protein-NH₂ protein->product

References

Navigating the Solubility Landscape of Bis-PEG6-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG6-acid, a homobifunctional PEG linker critical in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent in both aqueous and organic media is paramount for its effective application in experimental design and formulation development. This document summarizes available solubility data, details established experimental protocols for solubility determination, and provides a logical framework for its application.

Core Concepts: Understanding the Solubility of this compound

This compound, characterized by a polyethylene glycol (PEG) spacer of six ethylene glycol units flanked by terminal carboxylic acid groups, exhibits a favorable solubility profile for many biochemical applications. The inherent hydrophilicity of the PEG chain significantly contributes to its solubility in aqueous solutions[1][2][3]. The terminal carboxylic acid groups, while polar, can influence the overall solubility depending on the pH and the counter-ions present.

While specific quantitative solubility data for this compound is not extensively published, the general consensus from suppliers and related compounds indicates high solubility in water and common polar organic solvents.

Quantitative Solubility Data

SolventThis compound (Qualitative)Azido-PEG6-Alcohol (Quantitative)Bis-PEG14-acid (Quantitative)
WaterHigh solubility in aqueous media[1][2]≥44.2 mg/mL350 mg/mL (ultrasonication may be needed)
Dimethyl Sulfoxide (DMSO)Soluble≥41.3 mg/mLSoluble
Dimethylformamide (DMF)SolubleSolubleSoluble
Dichloromethane (DCM)Soluble
Ethanol≥17.6 mg/mL

Note: The quantitative data for Azido-PEG6-Alcohol and Bis-PEG14-acid should be considered as estimates for the potential solubility of this compound and not as direct substitutes. Experimental verification is crucial.

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility

The "shake-flask" method is the gold standard for determining the thermodynamic or equilibrium solubility of a compound and is recommended for obtaining accurate and reliable data for this compound. The following protocol is a detailed methodology based on this established technique and aligns with the principles outlined in the OECD 105 guideline.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
  • This compound (solid form)

  • Solvent of interest (e.g., deionized water, DMSO, DMF, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of the Test System:

    • Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid at the end of the equilibration period is necessary.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary study to determine the time to reach equilibrium is recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility measurements.

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • The resulting value is the thermodynamic solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow, ensuring a systematic and reproducible approach.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sample Preparation cluster_analysis Analysis & Calculation A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C Shake-Flask Method D Centrifuge to pellet excess solid C->D E Collect supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute filtrate for analysis F->G H Quantify concentration (e.g., HPLC) G->H I Calculate solubility from dilution factor H->I

References

Bis-PEG6-acid Hydrophilic Spacer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and bioconjugation, the role of hydrophilic spacers is increasingly critical. These molecular bridges enhance the solubility, stability, and pharmacokinetic properties of complex biologics and small molecule conjugates. Among these, Bis-PEG6-acid, a homobifunctional polyethylene glycol (PEG) derivative, has emerged as a versatile tool. This technical guide provides an in-depth overview of the core properties, synthesis, and applications of this compound, with a focus on its utility in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties of this compound

This compound is characterized by a central hexaethylene glycol (PEG6) chain flanked by two terminal carboxylic acid groups. This structure imparts a unique combination of hydrophilicity and reactivity, making it an ideal linker for a variety of applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various commercial suppliers. These values are representative and may vary slightly between different manufacturers.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₀O₁₀[1]
Molecular Weight 382.40 g/mol [1]
Appearance White to off-white solid or viscous oil
Purity ≥95%
Solubility Soluble in water and most organic solvents[2]
pKa of Carboxylic Acids ~4-5[3]
Key Features and Advantages

The hydrophilic nature of the PEG6 spacer is a primary advantage, significantly increasing the aqueous solubility of molecules to which it is conjugated.[2] This is particularly beneficial for hydrophobic drug payloads in ADCs or complex ligands in PROTACs. The dicarboxylic acid functionality allows for the covalent attachment to two amine-containing molecules, acting as a flexible, hydrophilic bridge. The defined length of the PEG6 chain provides a precise spacer arm, which can be crucial for optimizing the biological activity of the final conjugate by minimizing steric hindrance.

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound (HOOC-PEG6-COOH) typically involves the oxidation of the corresponding diol, hexaethylene glycol (HO-PEG6-OH). While various oxidizing agents can be employed, a common laboratory-scale method utilizes potassium permanganate (KMnO₄) in a basic solution.

Experimental Protocol: Synthesis of this compound

Materials:

  • Hexaethylene glycol (HO-PEG6-OH)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve hexaethylene glycol in an aqueous solution of sodium hydroxide.

  • Slowly add a solution of potassium permanganate to the reaction mixture with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath.

  • Continue stirring overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, quench the reaction by adding a sufficient amount of hydrochloric acid until the solution is acidic (pH ~2). This will also neutralize the excess permanganate, forming a brown manganese dioxide precipitate.

  • Filter the mixture to remove the manganese dioxide.

  • Extract the aqueous filtrate multiple times with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be further purified by column chromatography if necessary.

Reactivity and Conjugation Chemistry

The terminal carboxylic acid groups of this compound readily react with primary amines to form stable amide bonds. This reaction is typically facilitated by carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to enhance efficiency and yield a more stable amine-reactive intermediate.

Experimental Protocol: EDC/NHS Coupling of this compound to an Amine-Containing Molecule

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein, or small molecule ligand)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching solution (e.g., Tris-HCl or glycine)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • In a separate tube, prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to this compound.

    • Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS-activated Bis-PEG6 ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated Bis-PEG6-NHS ester solution to the amine-containing molecule solution. A 1.5 to 10-fold molar excess of the activated linker is a common starting point, but this should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using desalting columns, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.

Applications in Drug Development

The unique properties of this compound make it a valuable component in the design of sophisticated drug delivery systems and targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's efficacy and safety. PEG linkers, including this compound, are incorporated to enhance the hydrophilicity of the ADC, which can mitigate aggregation, improve stability, and lead to a better pharmacokinetic profile. The homobifunctional nature of this compound can be exploited to crosslink different components or to attach two payload molecules.

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization This compound This compound Activated_Linker Bis-PEG6-NHS ester This compound->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker ADC_Intermediate mAb-Linker Activated_Linker->ADC_Intermediate Conjugation to lysine residues Antibody Monoclonal Antibody (mAb) Antibody->ADC_Intermediate Payload Cytotoxic Payload Final_ADC Antibody-Drug Conjugate (ADC) Payload->Final_ADC ADC_Intermediate->Final_ADC Payload Attachment Purification Purification (e.g., SEC, HIC) Final_ADC->Purification Characterization Characterization (e.g., DAR, Potency) Purification->Characterization

ADC Synthesis Workflow using a PEG Linker.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker's length, flexibility, and hydrophilicity are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. PEG linkers like this compound are frequently used to improve the solubility and cell permeability of PROTACs.

PROTAC_Mechanism_of_Action cluster_components PROTAC Components cluster_action Cellular Action POI_Ligand Target Protein Ligand (Warhead) PROTAC PROTAC POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand (Anchor) E3_Ligand->PROTAC Linker This compound Linker Linker->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation Leads to

References

A Technical Guide to the Mechanism of Action of Bis-PEG6-acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Linkers as Active Participants in Therapy

The landscape of modern pharmacology is shifting from occupancy-driven inhibitors to event-driven modalities that can catalytically eliminate disease-causing proteins. At the forefront of this paradigm is the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are engineered to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins.[1][2][3]

This guide focuses on the mechanism of action of Bis-PEG6-acid , a bifunctional chemical linker that, while not a therapeutic agent in itself, plays a critical role in the efficacy of PROTACs.[4] this compound is a derivative of polyethylene glycol (PEG) containing six repeating ethylene glycol units, terminating in reactive groups that allow it to connect two different ligands. Its "mechanism of action" is defined by its function as a crucial component of a PROTAC, enabling the formation of a productive ternary complex and ultimately leading to the degradation of a target protein.[1] We will delve into the core PROTAC pathway, the specific contributions of the PEG6 linker, quantitative measures of efficacy, and the detailed experimental protocols used to validate this therapeutic strategy.

Core Mechanism of Action: The PROTAC-Mediated Protein Degradation Pathway

PROTACs function by bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The this compound linker is the essential bridge that makes this process possible. The overall mechanism, facilitated by the linker, can be broken down into the following key steps:

  • Binary Complex Formation: The PROTAC, once inside the cell, can independently bind to both the target POI and an E3 ligase, forming two separate binary complexes.

  • Ternary Complex Formation: The crucial step is the formation of a stable ternary complex, consisting of the POI, the PROTAC molecule (with its this compound linker), and the E3 ligase. The properties of the linker, such as its length and flexibility, are critical for the stability and productivity of this complex.

  • Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

  • Recognition and Degradation by the Proteasome: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell.

  • Catalytic Cycle: After the POI is degraded, the PROTAC molecule is released and can go on to bind another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation E2_Ub E2-Ub E2_Ub->Ternary Provides Ub Peptides Degraded Peptides Proteasome->Peptides Releases Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Releases Recycled_PROTAC->PROTAC Catalytic Cycle Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Data Analysis A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Primary Antibody Incubation (Binds to POI) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, binds to Primary Ab) G->H I 9. Chemiluminescent Detection H->I J 10. Image Acquisition & Densitometry I->J K 11. Data Normalization (vs. Loading Control) J->K L 12. Calculate % Degradation & Determine DC50/Dmax K->L

References

Applications of Dicarboxylic Acid PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dicarboxylic acid polyethylene glycol (PEG) linkers are versatile tools in biomedical research and drug development, offering a bridge between different molecules with the added benefits of the PEG spacer. Their homobifunctional nature, possessing a carboxylic acid group at each terminus of a flexible PEG chain, allows for the conjugation of a wide array of amine-containing molecules. This guide provides a comprehensive overview of the core applications, experimental protocols, and underlying principles of dicarboxylic acid PEG linkers.

Core Applications

Dicarboxylic acid PEG linkers have found utility in a multitude of applications, primarily driven by their ability to improve the physicochemical properties of the conjugated molecules. The PEG component enhances hydrophilicity, reduces immunogenicity, and can prolong circulation half-life in vivo.

Drug Delivery Systems

A primary application of dicarboxylic acid PEG linkers is in the development of advanced drug delivery systems. These linkers can be used to conjugate drugs to targeting moieties or to incorporate them into larger delivery vehicles like nanoparticles and hydrogels.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Dicarboxylic acid PEG linkers can be employed to connect the drug to the antibody, often through the lysine residues on the antibody surface. The PEG spacer can improve the ADC's solubility and stability, and by varying the PEG length, the drug-to-antibody ratio (DAR) and pharmacokinetic properties can be optimized.[1][2][] The use of PEG linkers can lead to higher ADC loading and create a protective shield around the payload, which can improve solubility, stability, and reduce aggregation.[4]

  • Nanoparticle Functionalization: Dicarboxylic acid PEG linkers are frequently used to modify the surface of nanoparticles.[5] The carboxylic acid groups can be activated to react with amine groups on the nanoparticle surface or on targeting ligands. This PEGylation process enhances the colloidal stability of nanoparticles, prevents their aggregation, and reduces their uptake by the reticuloendothelial system (RES), thereby prolonging their circulation time and improving their accumulation at the target site.

  • Hydrogel Formation: These linkers can act as crosslinking agents in the formation of hydrogels. By reacting with multi-armed amine-terminated polymers, dicarboxylic acid PEG linkers can create a three-dimensional network capable of entrapping drugs or cells for controlled release and tissue engineering applications. The length of the PEG chain influences the swelling ratio and mechanical properties of the hydrogel.

Bioconjugation and Proteomics

The ability of dicarboxylic acid PEG linkers to connect two molecules makes them valuable reagents in bioconjugation and proteomics.

  • Protein and Peptide Modification: These linkers can be used to conjugate proteins or peptides to other molecules, such as fluorescent dyes, biotin, or other proteins. This can be useful for creating diagnostic reagents, targeted imaging agents, or for studying protein-protein interactions.

  • Cross-linking Mass Spectrometry: In proteomics, dicarboxylic acid PEG linkers can be used as cross-linking agents to study protein-protein interactions and protein structures. By cross-linking nearby proteins or different domains of the same protein, researchers can gain insights into the spatial arrangement of these molecules within a cell or a protein complex.

Data Presentation

The choice of the dicarboxylic acid PEG linker, particularly its molecular weight, significantly impacts the properties of the resulting conjugate. The following tables summarize key quantitative data from various studies.

Table 1: Influence of Dicarboxylic Acid PEG Linker Molecular Weight on Hydrogel and Nanoparticle Properties
PropertyLow Molecular Weight (< 2 kDa)Medium Molecular Weight (2-10 kDa)High Molecular Weight (> 10 kDa)
Hydrogel Swelling Ratio LowerModerateHigher
Hydrogel Mechanical Strength Higher compressive and tensile modulusModerateLower compressive and tensile modulus
Protein Adsorption Higher potential for protein adsorptionOptimal for reducing protein adsorption (2-5 kDa range)Lower protein adsorption with high PEG density
Nanoparticle Cellular Uptake Can be high, but varies with systemCan be optimal for cellular uptake, but is system-dependentMay decrease cellular uptake due to steric hindrance
In Vivo Circulation Half-Life ShortModerateLong
Renal Clearance FastSlowerVery Slow
Table 2: Comparative In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different PEG Linker Lengths
LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)
No PEGZHER2-SMCC-MMAENCI-N87~1.5
PEG4kZHER2-PEG4k-MMAENCI-N87~6.75
PEG10kZHER2-PEG10k-MMAENCI-N87~33.75
PEG8anti-Trop2-PEG8-MMAEMDA-MB-231~0.5
PEG12anti-Trop2-PEG12-MMAEMDA-MB-231~0.6
PEG24anti-Trop2-PEG24-MMAEMDA-MB-231~0.8

Note: Data is compiled from different studies and should be interpreted as indicative of general trends.

Table 3: Drug Loading and Release from PEG-based Nanoparticles and Hydrogels
FormulationDrugDrug Loading Capacity (%)Cumulative Release (%)Time (hours)Reference
PhA-PEG2000 NPsPyropheophorbide-a21.2--
PhA-PEG5000 NPsPyropheophorbide-a9.7--
PLGA-co-PEG 0% NPsDoxorubicin-~20100
PLGA-co-PEG 5% NPsDoxorubicin-~35100
PLGA-co-PEG 10% NPsDoxorubicin-~45100
PLGA-co-PEG 15% NPsDoxorubicin-~55100
PVAm-PEG-Doxo HydrogelDoxorubicin-~60 (pH 5.5), ~20 (pH 7.4)120

Note: Drug loading and release kinetics are highly dependent on the specific formulation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of dicarboxylic acid PEG linkers. The following are representative protocols for key experiments.

Synthesis of a Dicarboxylic Acid PEG Linker (HOOC-PEG-COOH)

This protocol describes a general method for the synthesis of a dicarboxylic acid PEG linker from a PEG-diol.

Materials:

  • Poly(ethylene glycol) diol (PEG-diol) of desired molecular weight

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve PEG-diol (1 equivalent) and succinic anhydride (2.2 equivalents) in anhydrous DCM in a round-bottom flask.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the DCM using a rotary evaporator.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding an excess of cold diethyl ether.

  • Collect the precipitate by filtration and wash it with cold diethyl ether.

  • Dry the final product, HOOC-PEG-COOH, under vacuum.

EDC/NHS Coupling of a Dicarboxylic Acid PEG Linker to a Protein

This protocol outlines the two-step carbodiimide-mediated coupling of a dicarboxylic acid PEG linker to the primary amines (e.g., lysine residues) of a protein.

Materials:

  • Dicarboxylic acid PEG linker (HOOC-PEG-COOH)

  • Protein to be conjugated

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Dissolve the HOOC-PEG-COOH linker in Activation Buffer.

    • Add EDC (e.g., 5-10 fold molar excess over the linker) and NHS or Sulfo-NHS (e.g., 2-5 fold molar excess over the linker) to the linker solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.

  • Conjugation to the Protein:

    • Dissolve the protein in the Coupling Buffer.

    • Add the activated PEG-linker solution to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15 minutes.

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Cytotoxicity Assessment using MTT Assay

This protocol describes a general method to assess the cytotoxicity of a drug conjugated to a dicarboxylic acid PEG linker.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Drug-conjugated dicarboxylic acid PEG linker

  • Free drug (as a control)

  • Untreated control (cells with medium only)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the drug-PEG conjugate and the free drug in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the different concentrations of the test compounds to the respective wells. Include untreated control wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway: PI3K/Akt Pathway Activation by a HER2-Targeted PEGylated Nanoparticle

Dicarboxylic acid PEG linkers are instrumental in the construction of targeted nanoparticles for cancer therapy. For instance, a nanoparticle carrying a therapeutic payload can be functionalized with a dicarboxylic acid PEG linker, which is then conjugated to an antibody targeting a cancer-specific receptor like HER2. Upon binding to HER2 on a cancer cell, the nanoparticle is internalized, and the drug is released, potentially activating or inhibiting key signaling pathways. The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival and is often dysregulated in cancer.

PI3K_Akt_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm NP Targeted Nanoparticle (Drug-PEG-Antibody) HER2 HER2 Receptor NP->HER2 Binding PI3K PI3K HER2->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activation Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Modulation

Caption: PI3K/Akt signaling pathway activated by a HER2-targeted nanoparticle.

Experimental Workflow: EDC/NHS Coupling of Dicarboxylic Acid PEG to an Antibody

The covalent attachment of a dicarboxylic acid PEG linker to an antibody is a fundamental step in the creation of various bioconjugates, including ADCs. The following workflow illustrates the key steps involved in this process.

EDC_NHS_Coupling_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification and Analysis start Start: HOOC-PEG-COOH add_edc_nhs Add EDC and NHS in Activation Buffer (pH 6.0) start->add_edc_nhs activated_peg Activated NHS-ester PEG add_edc_nhs->activated_peg mix Mix Activated PEG and Antibody activated_peg->mix antibody Antibody in Coupling Buffer (pH 7.2-8.0) antibody->mix conjugate Antibody-PEG Conjugate mix->conjugate quench Quench Reaction (e.g., Tris or Glycine) conjugate->quench purify Purification (e.g., Desalting Column) quench->purify analyze Characterization (e.g., SDS-PAGE, Mass Spec) purify->analyze end End: Purified Conjugate analyze->end

Caption: Workflow for EDC/NHS coupling of a dicarboxylic acid PEG linker to an antibody.

Logical Relationship: Cross-linking Mass Spectrometry Workflow for Protein Interaction Analysis

Dicarboxylic acid PEG linkers can be used as cross-linkers to stabilize protein-protein interactions for identification by mass spectrometry. This workflow outlines the major steps in such an experiment.

XLMS_Workflow start Start: Protein Complex crosslink Cross-linking with HOOC-PEG-COOH + EDC/NHS start->crosslink crosslinked_complex Cross-linked Protein Complex crosslink->crosslinked_complex digest Proteolytic Digestion (e.g., Trypsin) crosslinked_complex->digest peptides Mixture of Linear and Cross-linked Peptides digest->peptides enrich Enrichment of Cross-linked Peptides (Optional) peptides->enrich lcms LC-MS/MS Analysis enrich->lcms database Database Searching (e.g., MeroX, pLink) lcms->database identification Identification of Cross-linked Peptides database->identification modeling Structural Modeling identification->modeling end End: Protein Interaction Map modeling->end

Caption: Workflow for cross-linking mass spectrometry using a dicarboxylic acid PEG linker.

References

An In-depth Technical Guide to Bioconjugation with Bis-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG6-acid is a homobifunctional crosslinking reagent widely employed in the field of bioconjugation. Its structure features a central hexaethylene glycol (PEG6) chain flanked by a carboxylic acid group at each terminus. This symmetrical design allows for the covalent linkage of two amine-containing biomolecules, or the conjugation of a single biomolecule to a surface or nanoparticle functionalized with primary amines. The hydrophilic PEG spacer imparts several advantageous properties to the resulting conjugate, including enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for its use in bioconjugation, and methods for the characterization of the resulting conjugates.

Core Principles of Bioconjugation with this compound

The primary application of this compound involves the formation of stable amide bonds with primary amines present on biomolecules, such as the lysine residues of proteins.[][4] This reaction is typically mediated by carbodiimide chemistry, most commonly utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5]

The process occurs in two principal steps:

  • Activation of Carboxylic Acids: EDC reacts with the carboxyl groups of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable Amine-Reactive Ester and Subsequent Amidation: To improve reaction efficiency and stability, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This semi-stable intermediate readily reacts with primary amines on the target biomolecule to form a stable amide bond, releasing NHS.

Physicochemical and Reactive Properties of this compound

A clear understanding of the properties of this compound is crucial for its effective application in bioconjugation.

PropertyValueReference
Molecular Formula C₁₆H₃₀O₁₀
Molecular Weight 382.40 g/mol
Purity ≥95%
Functional Groups Two terminal carboxylic acids (-COOH)
Solubility Soluble in aqueous media, DMSO, and DMF
Storage Conditions -20°C, desiccated
Reactivity Reacts with primary amines in the presence of activators (e.g., EDC, DCC)

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for bioconjugation using this compound.

reaction_mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) BisPEG6 This compound (HOOC-PEG6-COOH) Acylisourea O-Acylisourea Intermediate (Unstable) BisPEG6->Acylisourea + EDC EDC EDC NHS NHS Biomolecule Biomolecule-NH₂ NHSEster NHS Ester Intermediate (Semi-stable) Acylisourea->NHSEster + NHS - EDC-urea Conjugate Bioconjugate (Biomolecule-NH-CO-PEG6-...) NHSEster->Conjugate + Biomolecule-NH₂ ReleasedNHS NHS NHSEster->ReleasedNHS - NHS Urea Isourea Byproduct experimental_workflow ReagentPrep 1. Reagent Preparation - Dissolve this compound in DMSO/DMF - Prepare buffers (Activation & Coupling) - Equilibrate EDC/NHS to room temperature Activation 2. Activation of this compound - Add EDC and NHS to this compound  in Activation Buffer (pH 4.5-6.0) - Incubate for 15-30 min at RT ReagentPrep->Activation Conjugation 3. Conjugation to Biomolecule - Add activated linker to biomolecule  in Coupling Buffer (pH 7.2-8.0) - Incubate for 2h at RT or overnight at 4°C Activation->Conjugation Quenching 4. Quenching of Reaction - Add quenching buffer (e.g., Tris, Glycine)  to block unreacted sites - Incubate for 15-30 min at RT Conjugation->Quenching Purification 5. Purification of Conjugate - Remove excess reagents and byproducts  (e.g., SEC, Dialysis, IEX) Quenching->Purification Characterization 6. Characterization of Conjugate - Confirm conjugation and purity  (e.g., SDS-PAGE, Mass Spectrometry, HPLC) Purification->Characterization

References

An In-depth Technical Guide to the Fundamental Principles of PEGylation with Bis-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, such as proteins, peptides, and small drugs. This process is a cornerstone in drug development, offering a multitude of benefits to enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule. The addition of the hydrophilic and biocompatible PEG polymer effectively increases the hydrodynamic radius of the conjugated molecule. This increased size shields it from enzymatic degradation and reduces renal clearance, thereby extending its circulation half-life in the body.[1][2][3] Furthermore, the PEG chain can mask epitopes on the surface of protein therapeutics, reducing their immunogenicity and antigenicity.[4]

Key advantages of PEGylation include:

  • Extended Circulating Half-Life: By increasing the molecule's size, PEGylation slows its clearance from the body, leading to a longer duration of therapeutic action and reduced dosing frequency.[1]

  • Improved Solubility and Stability: PEGylation can enhance the solubility of hydrophobic drugs and protect therapeutic proteins from proteolytic degradation.

  • Reduced Immunogenicity: The PEG "shield" can prevent the recognition of the therapeutic molecule by the immune system, minimizing the risk of an adverse immune response.

  • Enhanced Bioavailability: By prolonging circulation time and improving stability, PEGylation can lead to increased overall exposure of the body to the drug.

Bis-PEG6-acid: A Homobifunctional Linker

This compound is a specific type of PEGylation reagent characterized by a hexaethylene glycol (PEG6) spacer flanked by two terminal carboxylic acid groups. This homobifunctional nature allows for the crosslinking of molecules or the attachment of two separate molecules. The PEG6 spacer provides a desirable balance of hydrophilicity and a defined length, which is crucial for optimizing the properties of the resulting conjugate.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in bioconjugation.

PropertyValueReference
Molecular Formula C₁₆H₃₀O₁₀
Molecular Weight 382.40 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Functional Groups Two terminal carboxylic acids (-COOH)

The Chemistry of Conjugation: Activating this compound

The covalent attachment of this compound to a target molecule, typically a protein or peptide, is achieved by forming a stable amide bond between the carboxylic acid groups of the PEG linker and primary amine groups (e.g., from lysine residues or the N-terminus) on the protein. This reaction requires the activation of the carboxylic acid groups, most commonly through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The activation process proceeds in two steps:

  • EDC Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.

  • NHS Ester Formation: This unstable intermediate readily reacts with NHS to form a more stable amine-reactive NHS ester. This two-step process is favored as it improves the efficiency of the subsequent reaction with the amine-containing molecule and reduces side reactions.

The resulting NHS-activated this compound can then efficiently react with primary amines on the target molecule to form a stable amide linkage.

G EDC/NHS Activation and Amine Coupling Workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein This compound This compound O-acylisourea_intermediate O-acylisourea intermediate This compound->O-acylisourea_intermediate + EDC EDC EDC NHS NHS NHS-activated_PEG NHS-activated This compound O-acylisourea_intermediate->NHS-activated_PEG + NHS PEGylated_Protein PEGylated Protein (Amide Bond) NHS-activated_PEG->PEGylated_Protein + Protein Protein Protein (with -NH2 groups)

EDC/NHS Activation and Conjugation Workflow

Experimental Protocols

The following protocols provide a general framework for the PEGylation of a model protein with this compound. Optimization of reaction conditions, such as molar ratios and incubation times, is crucial for achieving the desired degree of PEGylation.

Materials
  • This compound

  • Model Protein (e.g., Lysozyme, Bovine Serum Albumin)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephacryl S-200 or Superdex 200)

  • SDS-PAGE reagents

  • MALDI-TOF MS matrix and standards

Experimental Workflow

G Protein PEGylation Experimental Workflow Reagent_Prep Reagent Preparation (Buffers, Stock Solutions) Activation Activation of this compound (EDC/NHS) Reagent_Prep->Activation Conjugation Conjugation to Protein Activation->Conjugation Quenching Quenching of Reaction Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (SDS-PAGE, MALDI-TOF MS) Purification->Characterization Final_Product Purified PEGylated Protein Characterization->Final_Product

General Experimental Workflow for Protein PEGylation
Protocol: Two-Step Aqueous Conjugation

This method is recommended to minimize potential self-polymerization of the protein if it also contains accessible carboxyl groups.

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

  • Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM).

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to the Target Protein

  • Immediately after activation, add the activated this compound solution to the protein solution in Coupling Buffer. The molar ratio of activated PEG to protein should be optimized based on the desired degree of PEGylation (e.g., starting with a 10-fold molar excess of PEG).

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 3: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature to deactivate any unreacted NHS esters.

Purification of the PEGylated Protein

Size-exclusion chromatography (SEC) is a widely used method for purifying PEGylated proteins from unreacted PEG and native protein. The increase in hydrodynamic radius upon PEGylation allows for efficient separation.

  • Equilibrate the SEC column with at least two column volumes of a suitable buffer (e.g., PBS).

  • Load the quenched reaction mixture onto the column.

  • Elute the sample with the equilibration buffer at a constant flow rate.

  • Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

  • Pool the fractions containing the purified PEGylated protein.

Characterization of the PEGylated Protein

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and effective method to qualitatively assess the extent of PEGylation.

  • Prepare and run an appropriate percentage polyacrylamide gel.

  • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein.

  • Successful PEGylation will be indicated by a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein. The extent of the shift corresponds to the number of PEG chains attached.

MALDI-TOF Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry provides a more precise determination of the degree of PEGylation.

  • Prepare samples of the native and PEGylated protein with an appropriate matrix.

  • Acquire mass spectra for both samples.

  • The mass difference between the peaks of the native and PEGylated protein will correspond to the mass of the attached this compound molecules, allowing for the determination of the number of conjugated PEG chains.

Impact of PEGylation on Pharmacokinetics and Pharmacodynamics

The conjugation of PEG, including dicarboxylic acid PEGs like this compound, has a profound impact on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutic proteins.

Pharmacokinetic Profile

The most significant effect of PEGylation is the extension of the plasma half-life. The increased hydrodynamic volume of the PEGylated protein reduces its renal clearance rate.

Table of Pharmacokinetic Parameters of PEGylated Interferons (as a representative example):

ParameterUnmodified Interferon-αPEGylated Interferon-αUnmodified Interferon-γPEGylated Interferon-γ (20 kDa PEG)Reference(s)
Terminal Half-life (t½) ~1 hour~65 hours~1 hour~28.6 hours
Systemic Clearance (CL) HighSignificantly ReducedHighSignificantly Reduced
Volume of Distribution (Vd) HighReducedHighReduced
Area Under the Curve (AUC) LowSignificantly IncreasedLow~2,436-fold increase

Note: The values presented are illustrative and can vary depending on the specific protein, PEG size, and animal model.

Pharmacodynamic Profile: Impact on Receptor Binding and Signaling

While PEGylation offers significant PK advantages, it can also impact the pharmacodynamics of a therapeutic protein. The steric hindrance imposed by the PEG chain can sometimes reduce the binding affinity of the protein to its target receptor. However, this potential decrease in affinity is often compensated for by the prolonged circulation time, leading to an overall enhancement of the therapeutic effect.

Table of Receptor Binding Affinity (Kd) for PEGylated Interferon-α2a:

LigandBinding Affinity (Kd) to IFNAR2Reference
Unmodified Interferon-α2a High Affinity
PEGylated Interferon-α2a (40 kDa PEG) Reduced Affinity (32-520 nM)

Note: The reduction in affinity can vary depending on the site of PEG attachment.

Case Study: PEG-Interferon and the JAK-STAT Signaling Pathway

Interferons are a class of cytokines that play a crucial role in the immune response to viral infections and cancer. Their therapeutic use is often limited by a short in-vivo half-life. PEGylation has been successfully applied to interferons to improve their clinical efficacy.

PEG-Interferon, upon binding to its cell surface receptor (IFNAR), activates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This cascade of intracellular events ultimately leads to the transcription of interferon-stimulated genes (ISGs), which are responsible for the antiviral and antiproliferative effects of interferon. While PEGylation may slightly reduce the binding affinity of interferon to its receptor, the extended half-life ensures a sustained activation of the JAK-STAT pathway, leading to a more robust and prolonged therapeutic response.

G PEG-Interferon and the JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus PEG_IFN PEG-Interferon Receptor IFN Receptor (IFNAR1/IFNAR2) PEG_IFN->Receptor Binding JAK JAK1 / TYK2 Receptor->JAK Activation STAT STAT1 / STAT2 JAK->STAT Phosphorylation pSTAT Phosphorylated STAT Dimer STAT->pSTAT ISGF3 ISGF3 Complex pSTAT->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocation and Binding Transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->Transcription

JAK-STAT Signaling Pathway Activated by PEG-Interferon

Conclusion

PEGylation with homobifunctional linkers like this compound represents a powerful and versatile strategy in modern drug development. By understanding the fundamental principles of its chemistry, mastering the experimental protocols for conjugation and purification, and appreciating its profound impact on the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, researchers can effectively leverage this technology to create more effective and patient-friendly medicines. The ability to rationally design and execute PEGylation strategies is a critical skill for any scientist or professional involved in the development of next-generation biotherapeutics.

References

Methodological & Application

Application Notes and Protocols for Step-by-Step EDC/NHS Coupling with Bis-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized "zero-length" crosslinking chemistry for covalently coupling carboxyl groups to primary amines, forming stable amide bonds.[1][2] This method is instrumental in bioconjugation for applications ranging from antibody-drug conjugate (ADC) development to the functionalization of surfaces for advanced cellular imaging.[3] Bis-PEG6-acid, a homobifunctional polyethylene glycol (PEG) derivative, serves as a hydrophilic spacer with terminal carboxylic acid groups at both ends.[4] The PEG spacer enhances the solubility and bioavailability of the conjugated molecules while providing a defined distance between them.[3]

This document provides a detailed, step-by-step protocol for the two-step EDC/NHS coupling of two distinct amine-containing molecules (Molecule A and Molecule B) using this compound as a linker. The two-step process is crucial for controlling the conjugation and minimizing the formation of unwanted homodimers.

Principle of the Reaction

The EDC/NHS coupling reaction with this compound proceeds in two distinct stages to facilitate the controlled conjugation of two different amine-containing molecules.

Step 1: Activation of this compound. EDC activates one of the carboxyl groups on this compound to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. This activation step is performed in a sequential manner to control which amine-containing molecule reacts first.

Step 2: Amine Coupling. The activated Bis-PEG6-NHS ester is then introduced to the first amine-containing molecule (Molecule A), which reacts with the NHS ester to form a stable amide bond. After purification to remove excess reactants, the second carboxyl group of the this compound linker is activated in a similar manner and subsequently reacted with the second amine-containing molecule (Molecule B).

Materials and Reagents

  • This compound

  • Molecule A (containing a primary amine)

  • Molecule B (containing a primary amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 8.0)

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

Experimental Protocols

Protocol 1: Step-wise Conjugation of Two Different Amine-Containing Molecules

This protocol is designed to sequentially conjugate two different molecules (Molecule A and Molecule B) to the this compound linker, minimizing the formation of homodimers.

Part 1: Activation of this compound and Conjugation to Molecule A

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve this compound in Activation Buffer.

    • Dissolve Molecule A in Coupling Buffer.

  • Activation of the First Carboxyl Group:

    • In a reaction tube, combine this compound and a 1.5 to 2-fold molar excess of both EDC and NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Molecule A:

    • Immediately add a 1.5 to 10-fold molar excess of the activated Bis-PEG6-NHS ester solution to the Molecule A solution. The optimal ratio should be determined empirically.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Molecule A-PEG6-acid Intermediate:

    • Remove excess EDC, NHS, and unreacted Molecule A by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. Dialysis can also be used for larger molecules.

Part 2: Activation of the Second Carboxyl Group and Conjugation to Molecule B

  • Reagent Preparation:

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

    • Dissolve Molecule B in Coupling Buffer.

  • Activation of the Second Carboxyl Group:

    • To the purified Molecule A-PEG6-acid intermediate, add a 1.5 to 2-fold molar excess of both EDC and NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Molecule B:

    • Add a 1.5 to 10-fold molar excess of Molecule B to the activated Molecule A-PEG6-NHS ester solution.

    • Ensure the pH of the reaction mixture is maintained at 7.2-7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., hydroxylamine or Tris-HCl) to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Final Purification:

    • Purify the final A-PEG6-B conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.

Data Presentation

Table 1: Recommended Molar Ratios and Reaction Conditions for EDC/NHS Coupling with this compound

ParameterRecommended RangeRationale
Activation Step
pH4.5 - 6.0Optimal for EDC activation of carboxyl groups.
EDC:this compound (molar ratio)1.5:1 to 5:1A molar excess of EDC drives the formation of the O-acylisourea intermediate.
NHS:this compound (molar ratio)1.5:1 to 5:1A molar excess of NHS stabilizes the intermediate as an NHS ester.
Activation Time15 - 30 minutesSufficient time for activation at room temperature.
Coupling Step
pH7.2 - 8.5Optimal for the reaction of NHS esters with primary amines.
Activated Linker:Amine (molar ratio)1.5:1 to 10:1A molar excess of the activated linker can improve conjugation efficiency.
Reaction Time2 hours to overnightDepends on the reactivity of the amine and desired yield.
TemperatureRoom Temperature or 4°CLower temperatures can minimize hydrolysis of the NHS ester.
Quenching Step
Quenching Agent Concentration10 - 50 mMSufficient to deactivate unreacted NHS esters.
Quenching Time15 - 30 minutesAdequate time for the quenching reaction to complete.

Mandatory Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Step 1: Activation of this compound cluster_coupling Step 2: Coupling to Amines BisPEG_COOH This compound (HOOC-PEG6-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) BisPEG_COOH->O_Acylisourea + EDC EDC EDC BisPEG_NHS Activated Bis-PEG6-NHS Ester O_Acylisourea->BisPEG_NHS + NHS NHS NHS Molecule_A_PEG Molecule A-PEG6-COOH BisPEG_NHS->Molecule_A_PEG + Molecule A Molecule_A Molecule A (Primary Amine) Activated_A_PEG Activated A-PEG6-NHS Molecule_A_PEG->Activated_A_PEG + EDC, NHS EDC2 EDC NHS2 NHS Final_Conjugate Final Conjugate (A-PEG6-B) Activated_A_PEG->Final_Conjugate + Molecule B Molecule_B Molecule B (Primary Amine) Experimental_Workflow cluster_part1 Part 1: Conjugation to Molecule A cluster_part2 Part 2: Conjugation to Molecule B P1_Start Start P1_Reagent_Prep Prepare Reagents (this compound, EDC, NHS, Molecule A) P1_Start->P1_Reagent_Prep P1_Activation Activate this compound (15-30 min, RT) P1_Reagent_Prep->P1_Activation P1_Coupling Couple to Molecule A (2h RT or O/N 4°C) P1_Activation->P1_Coupling P1_Purification Purify A-PEG6-COOH (Desalting Column/Dialysis) P1_Coupling->P1_Purification P2_Reagent_Prep Prepare Reagents (EDC, NHS, Molecule B) P1_Purification->P2_Reagent_Prep Proceed with purified intermediate P2_Activation Activate A-PEG6-COOH (15-30 min, RT) P2_Reagent_Prep->P2_Activation P2_Coupling Couple to Molecule B (2h RT or O/N 4°C) P2_Activation->P2_Coupling P2_Quench Quench Reaction (15-30 min, RT) P2_Coupling->P2_Quench P2_Purification Final Purification (Desalting/Dialysis/SEC) P2_Quench->P2_Purification P2_End End P2_Purification->P2_End

References

Activating Carboxyl Groups of Bis-PEG6-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation of the terminal carboxyl groups of Bis-PEG6-acid. This homobifunctional PEG derivative is a versatile tool in bioconjugation, drug delivery, and surface modification, enabling the crosslinking of molecules or the attachment to amine-containing surfaces. The hydrophilic nature of the polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.[1][2]

The most common and efficient method for activating carboxylic acids for reaction with primary amines is the formation of an N-hydroxysuccinimide (NHS) ester.[] This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).[4][5]

Chemical Activation Pathway

The activation of this compound with EDC and NHS proceeds in two main steps. First, the EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be susceptible to hydrolysis. The addition of NHS allows for the formation of a more stable NHS ester, which can then efficiently react with primary amines to form a stable amide bond.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Bis_PEG6_Acid This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Bis_PEG6_Acid->O_Acylisourea + EDC EDC EDC Bis_PEG6_NHS Bis-PEG6-NHS ester (Semi-stable) O_Acylisourea->Bis_PEG6_NHS + NHS Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis Hydrolysis (competing reaction) NHS NHS Conjugate Stable Amide Bond (-CONH-) Bis_PEG6_NHS->Conjugate + R-NH2 Amine_Molecule Amine-containing Molecule (e.g., Protein, Peptide) Amine_Molecule->Conjugate

Caption: Activation of this compound via EDC/NHS chemistry.

Experimental Protocols

Two primary protocols are provided: one utilizing an aqueous environment, suitable for molecules that are sensitive to organic solvents, and another using an organic solvent, which can be advantageous for reactions where the starting materials have limited aqueous solubility.

Protocol 1: Activation in Aqueous Buffer

This method is ideal for the direct activation of this compound for subsequent conjugation to proteins, peptides, or other biomolecules in an aqueous environment.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule for conjugation

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO or DMF) if they are not readily soluble in the aqueous buffer.

  • Activation Reaction:

    • Dissolve this compound in Activation Buffer.

    • Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 2- to 10-fold molar excess of each.

    • Incubate the reaction for 15-30 minutes at room temperature. The activation reaction is most efficient at a pH between 4.5 and 7.2.

  • Conjugation:

    • Immediately before adding the amine-containing molecule, the pH of the reaction mixture can be raised to 7.2-7.5 for optimal conjugation to primary amines.

    • Add the amine-containing molecule (dissolved in Conjugation Buffer) to the activated Bis-PEG6-NHS ester solution. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Quench any unreacted NHS esters by adding Quenching Buffer. Incubate for 15-30 minutes at room temperature. Hydroxylamine will hydrolyze non-reacted NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

Protocol 2: Activation in Organic Solvent

This protocol is suitable for the synthesis and isolation of the Bis-PEG6-NHS ester, which can be stored for later use or for reactions where the amine-containing molecule is soluble in an organic solvent.

Materials:

  • This compound

  • EDC hydrochloride

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Amine-containing molecule for conjugation

  • Anhydrous organic solvent compatible with the amine-containing molecule

Procedure:

  • Reagent Preparation: Ensure all glassware is dry and reagents are anhydrous.

  • Activation Reaction:

    • Dissolve this compound in anhydrous DCM or DMF.

    • Add EDC (typically 2.0 mmol per 1 mmol of PEG acid) and NHS (typically 2.0 mmol per 1 mmol of PEG acid) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to 1 hour.

  • Conjugation (In Situ):

    • Dissolve the amine-containing molecule (1.5 mmol per 1 mmol of PEG acid) in the reaction mixture.

    • If the amine is in its salt form (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (1.5 mmol per 1 mmol of PEG acid) to neutralize the acid.

    • Stir the reaction at room temperature for 1-2 hours or until the reaction is complete as monitored by a suitable technique (e.g., TLC, LC-MS).

  • Purification:

    • The crude product can be purified by flash chromatography or precipitation to yield the pure conjugated compound.

Quantitative Data Summary

ParameterAqueous ProtocolOrganic ProtocolReference
Solvent MES Buffer (pH 4.5-6.0)Anhydrous DCM or DMF
Activating Agents EDC, NHS/Sulfo-NHSEDC, NHS
Molar Ratio (EDC:NHS:Acid) 2:2:1 to 10:10:1 (typical)2:2:1 (typical)
Activation Time 15-30 minutes30-60 minutes
Activation Temperature Room TemperatureRoom Temperature
Conjugation pH 7.2-8.0N/A (base may be added)
Conjugation Time 2 hours to overnight1-2 hours
Conjugation Temperature Room Temperature or 4°CRoom Temperature

Experimental Workflow Diagram

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_finish Final Steps Reagent_Prep Equilibrate Reagents Prepare Stock Solutions Dissolve_PEG Dissolve this compound in appropriate solvent Reagent_Prep->Dissolve_PEG Add_Reagents Add EDC and NHS Dissolve_PEG->Add_Reagents Incubate_Activation Incubate (15-60 min) Add_Reagents->Incubate_Activation Add_Amine Add Amine-containing Molecule Incubate_Activation->Add_Amine Adjust_pH Adjust pH (aqueous) or add base (organic) Add_Amine->Adjust_pH Incubate_Conjugation Incubate (1-2 hours to overnight) Adjust_pH->Incubate_Conjugation Quench Quench Reaction Incubate_Conjugation->Quench Purify Purify Conjugate Quench->Purify Analyze Characterize Product Purify->Analyze

Caption: General workflow for this compound activation and conjugation.

Characterization of Activated this compound

Confirmation of successful activation to the NHS ester and subsequent conjugation can be performed using various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • Infrared (IR) Spectroscopy: The formation of the NHS ester can be confirmed by the appearance of characteristic carbonyl stretching peaks around 1768 cm⁻¹ and 1011 cm⁻¹ for the C-O bond.

  • Mass Spectrometry (MS): To confirm the molecular weight of the activated intermediate and the final conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information of the activated PEG and the final conjugate.

Important Considerations

  • Hydrolysis: The NHS ester is susceptible to hydrolysis, which increases with higher pH. Therefore, it is crucial to use the activated PEG shortly after preparation or store it under anhydrous conditions.

  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups during the activation and conjugation steps, as they will compete with the desired reaction.

  • Storage: Store this compound and other reagents desiccated at -20°C. Allow reagents to equilibrate to room temperature before opening to prevent moisture condensation. For stock solutions in organic solvents, store under an inert gas (e.g., argon or nitrogen) at -20°C.

References

Application Notes and Protocols for Protein Labeling with Bis-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein drugs.[1][2][3] This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, and by masking epitopes to decrease immunogenicity and proteolytic degradation.[1][2] Bis-PEG6-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups. This linker allows for the conjugation of proteins to other molecules or surfaces. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.

The labeling of proteins with this compound is typically achieved through the formation of stable amide bonds with the primary amines of the protein, such as the ε-amino groups of lysine residues and the N-terminal α-amino group. This reaction requires the activation of the carboxylic acid groups using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). The addition of NHS creates a more stable amine-reactive intermediate, increasing the efficiency of the conjugation reaction.

These application notes provide a detailed protocol for the labeling of a model protein with this compound, including reaction conditions, purification, and characterization of the resulting conjugate.

Experimental Protocols

Materials
  • Protein of interest

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting columns or dialysis cassettes for purification

  • Analytical equipment for characterization (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification Purification cluster_analysis Analysis Prot_prep Prepare Protein in Conjugation Buffer Add_act_PEG Add Activated PEG to Protein Solution Prot_prep->Add_act_PEG PEG_prep Prepare this compound in Activation Buffer Add_EDC_NHS Add EDC and NHS to this compound PEG_prep->Add_EDC_NHS Incubate_act Incubate (15 min, RT) Add_EDC_NHS->Incubate_act Incubate_act->Add_act_PEG Incubate_conj Incubate (2h, RT or 4h, 4°C) Add_act_PEG->Incubate_conj Quench Add Quenching Buffer Incubate_conj->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Analyze Characterize Conjugate (SDS-PAGE, SEC, MS) Purify->Analyze

Figure 1. Experimental workflow for protein labeling with this compound.

Detailed Protocol

1. Preparation of Reagents

  • Protein Solution: Prepare the protein solution in Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine). If the protein is in an incompatible buffer, exchange it using a desalting column or dialysis.

  • This compound Solution: Immediately before use, dissolve the this compound in Activation Buffer to the desired concentration. The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for storage.

  • EDC/NHS Solution: Prepare a stock solution of EDC and NHS in Activation Buffer.

2. Activation of this compound

  • In a microcentrifuge tube, add the desired molar excess of EDC and NHS to the this compound solution. A 2 to 5-fold molar excess of EDC/NHS over this compound is a good starting point.

  • Incubate the reaction mixture for 15 minutes at room temperature. The activation of carboxylic acids with EDC/NHS is most efficient at a pH between 4.5 and 7.2.

3. Protein Conjugation

  • Add the activated this compound solution to the protein solution. The final volume of the organic solvent (if used to dissolve the PEG linker) should not exceed 10% of the total reaction volume.

  • The molar ratio of this compound to protein is a critical parameter that needs to be optimized to achieve the desired degree of labeling. A starting point is a 20-fold molar excess of the PEG linker to the protein.

  • Incubate the reaction mixture for 2 hours at room temperature or for 4 hours at 4°C with gentle stirring. The reaction of the NHS-activated PEG with primary amines is most efficient at a pH between 7 and 8.

4. Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any unreacted NHS-activated PEG.

5. Purification of the PEGylated Protein

  • Remove excess PEG linker, unreacted reagents, and byproducts by size-exclusion chromatography (desalting column) or dialysis.

6. Characterization of the PEGylated Protein

  • The extent of PEGylation can be determined using various analytical techniques:

    • SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight.

    • Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the unmodified protein.

    • Mass Spectrometry (MS): MS can be used to determine the exact mass of the PEGylated protein and the number of attached PEG molecules.

Reaction Conditions and Optimization

The efficiency of the protein labeling reaction with this compound is influenced by several factors that can be optimized to achieve the desired degree of PEGylation.

ParameterRecommended RangeNotes
pH (Activation) 4.5 - 7.2Optimal for EDC/NHS activation of carboxylic acids.
pH (Conjugation) 7.0 - 8.5Optimal for the reaction of NHS esters with primary amines. A compromise pH or a two-step pH adjustment can be employed.
Temperature 4°C - Room TemperatureLower temperatures can reduce the rate of hydrolysis of the NHS ester and minimize protein degradation.
Reaction Time 30 minutes - 4 hoursLonger reaction times may lead to a higher degree of labeling but also increase the risk of protein degradation.
Molar Ratio (PEG:Protein) 5:1 to 50:1This is a critical parameter to control the degree of PEGylation and needs to be empirically determined for each protein.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve reaction efficiency.

Quantitative Data Summary

The following table provides representative data on the effect of the molar ratio of this compound to protein on the degree of labeling for a hypothetical 50 kDa protein.

Molar Ratio (PEG:Protein)Average Degree of Labeling (PEG molecules/protein)Reaction Efficiency (%)
5:11.2 ± 0.224
10:12.5 ± 0.325
20:14.1 ± 0.520.5
50:17.8 ± 0.915.6

Note: The data presented are for illustrative purposes and the optimal conditions will vary depending on the specific protein and desired outcome.

Signaling Pathway Diagram

While this compound itself is not directly involved in a signaling pathway, the proteins it labels often are. For instance, if a growth factor is labeled, its interaction with its receptor and the subsequent downstream signaling can be modulated. The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that could be initiated by a PEGylated ligand.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Receptor->Grb2 Phosphorylation & Recruitment Ligand PEGylated Growth Factor Ligand->Receptor Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

Figure 2. Generic RTK signaling pathway initiated by a PEGylated ligand.

Conclusion

The protocol described provides a robust framework for the successful labeling of proteins with this compound. Optimization of reaction conditions, particularly the molar ratio of the PEG linker to the protein, is crucial for achieving the desired degree of PEGylation while preserving the protein's biological activity. Careful characterization of the final conjugate is essential to ensure its quality and suitability for downstream applications in research and drug development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent linkage of peptides using polyethylene glycol (PEG) linkers, a process known as PEGylation, is a powerful strategy in drug development and research. It can enhance the therapeutic properties of peptides by improving solubility, stability against enzymatic degradation, and extending their in vivo circulation half-life.[1][2] Bis-PEG6-acid is a homobifunctional crosslinker containing two terminal carboxylic acid groups separated by a six-unit polyethylene glycol chain.[3][4][5] This linker allows for the covalent dimerization of peptides, which can be particularly advantageous for targeting dimeric receptors or enhancing binding avidity to cell surface targets.

The carboxylic acid groups of this compound can be activated to react with primary amines, such as the N-terminal amine or the side chain of lysine residues, on two separate peptide molecules to form stable amide bonds. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of peptide-PEG-peptide conjugates using this compound.

Applications of Bis-PEG6-Linked Peptides

The dimerization of peptides using a flexible linker like this compound has several important applications in biomedical research and drug development:

  • Targeting Dimeric Receptors: Many cell surface receptors, such as G protein-coupled receptors (GPCRs), exist as dimers or oligomers. Bivalent ligands, created by linking two peptide pharmacophores, can simultaneously engage both binding sites of a receptor dimer, leading to enhanced binding affinity and selectivity.

  • Modulating Signal Transduction: The spatial arrangement of the two peptides, dictated by the PEG linker, can influence the conformation of the receptor dimer and thereby modulate downstream signaling pathways. This allows for the development of biased ligands that preferentially activate certain signaling cascades over others.

  • Increasing Binding Avidity: By linking two copies of a peptide that binds to a cell surface target, the overall binding strength (avidity) can be significantly increased. This is particularly useful for targeting molecules with moderate individual binding affinities.

  • Drug Delivery and Antibody-Drug Conjugates (ADCs): PEG linkers are widely used in targeted drug delivery systems to improve the pharmacokinetic properties of therapeutics.

Experimental Protocols

Protocol 1: Synthesis of a Homodimeric Peptide-PEG6-Peptide Conjugate

This protocol describes the solution-phase conjugation of two identical peptides to this compound.

Materials:

  • This compound

  • Peptide with at least one primary amine (N-terminus or lysine side chain)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 0.1 M MES buffer, pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.5

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., MALDI-TOF)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (2.2 equivalents) and EDC (2.2 equivalents).

    • Stir the reaction mixture at room temperature for 4 hours to form the Bis-PEG6-NHS ester. The reaction progress can be monitored by TLC or LC-MS.

  • Conjugation to the Peptide:

    • Dissolve the peptide (2.5 equivalents) in 0.1 M MES buffer, pH 6.0.

    • Slowly add the activated Bis-PEG6-NHS ester solution to the peptide solution.

    • Add DIPEA to adjust the pH of the reaction mixture to 7.5-8.0.

    • Stir the reaction at room temperature overnight.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM.

    • Stir for 1 hour at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Purify the crude peptide-PEG6-peptide conjugate by preparative RP-HPLC. A C18 column is typically used with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify the fractions containing the desired product.

    • Pool the pure fractions and lyophilize to obtain the final product.

Expected Yield and Purity:

The yield and purity of the final conjugate can vary depending on the specific peptide sequence and reaction conditions. However, with careful optimization, yields in the range of 30-60% and purities greater than 95% are achievable.

ParameterTypical Value
Yield 30 - 60%
Purity (by RP-HPLC) > 95%
Protocol 2: Characterization of the Peptide-PEG6-Peptide Conjugate

1. RP-HPLC Analysis:

  • Inject a small aliquot of the purified conjugate onto an analytical C18 RP-HPLC column.

  • Run a gradient of acetonitrile in water with 0.1% TFA.

  • The conjugate should elute as a single major peak. The retention time will be longer than that of the unconjugated peptide.

2. Mass Spectrometry (MALDI-TOF):

  • Co-crystallize the purified conjugate with a suitable matrix (e.g., sinapinic acid or alpha-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Acquire the mass spectrum in positive ion mode.

  • The observed molecular weight should correspond to the theoretical mass of the dimeric conjugate (2 x peptide mass + mass of this compound - 2 x 18.02 Da for the loss of two water molecules). The characteristic isotopic distribution of the PEG linker should also be visible.

AnalyteTheoretical Mass (Da)Observed Mass (Da)
Peptide Monomer(Calculated)(Measured)
This compound382.4-
Peptide-PEG6-Peptide Dimer (2 * Peptide Mass) + 346.36 (Measured)

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Peptide Dimerization

G Workflow for Peptide Dimerization using this compound cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis A This compound C Bis-PEG6-NHS ester A->C 4h, RT B EDC, NHS in DMF B->C F Crude Peptide-PEG6-Peptide C->F pH 7.5-8.0, RT, overnight D Peptide 1 D->F E Peptide 2 E->F G RP-HPLC Purification F->G H Pure Dimeric Conjugate G->H I LC-MS & MALDI-TOF MS H->I

Caption: Workflow for the synthesis and purification of a peptide dimer.

Signaling Pathway Modulation by a Bivalent Peptide Ligand

Bivalent peptide ligands are excellent tools for studying the dimerization and signaling of G protein-coupled receptors (GPCRs). By linking two peptide agonists, it is possible to induce receptor dimerization and potentially bias the downstream signaling towards either G protein-dependent or β-arrestin-dependent pathways.

G Modulation of GPCR Signaling by a Bivalent Peptide Ligand cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Bivalent Ligand Bivalent Ligand Dimer GPCR Dimer Bivalent Ligand->Dimer Induces Dimerization GPCR1 GPCR Monomer 1 GPCR2 GPCR Monomer 2 G_Protein G Protein Signaling Dimer->G_Protein Biased Activation beta_Arrestin β-Arrestin Signaling Dimer->beta_Arrestin Biased Activation Cellular_Response1 Cellular Response 1 G_Protein->Cellular_Response1 Cellular_Response2 Cellular Response 2 beta_Arrestin->Cellular_Response2

Caption: GPCR signaling modulation by a bivalent peptide ligand.

References

Application Note: Protocol for Nanoparticle Functionalization with Bis-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The functionalization of nanoparticles is a critical process for enhancing their utility in biomedical applications such as drug delivery, bio-imaging, and diagnostics.[1] Surface modification with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to improve the biocompatibility of nanoparticles.[2] PEGylation reduces uptake by the reticuloendothelial system (RES), thereby increasing circulation time, and enhances colloidal stability by preventing aggregation.[3][4] Bis-PEG6-acid is a heterobifunctional linker featuring a carboxylic acid group at one end for covalent attachment to the nanoparticle surface and a second functional group (often protected) or another acid group, enabling further conjugation or providing specific surface properties.

This document provides a detailed protocol for the covalent functionalization of amine-terminated nanoparticles with this compound using the robust and widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5]

Principle of the Method The functionalization process is based on carbodiimide crosslinking chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid group of this compound and a primary amine on the nanoparticle surface. The reaction proceeds in two main steps:

  • Activation: EDC reacts with the carboxylic acid group of the this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines on the nanoparticle surface to form a covalent amide bond, releasing NHS.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Functionalization Reaction cluster_purification Purification cluster_characterization Characterization NP_Prep Disperse Amine-Functionalized Nanoparticles in Buffer Activation Step 1: Activation Add EDC and NHS to This compound Solution PEG_Prep Prepare this compound and EDC/NHS Solutions PEG_Prep->Activation Coupling Step 2: Coupling Add Activated PEG to Nanoparticle Dispersion Activation->Coupling Quench Quench Reaction (Optional) Coupling->Quench Purify Purify Nanoparticles (Centrifugation/Dialysis) Quench->Purify Characterize Characterize Functionalized Nanoparticles (DLS, Zeta, etc.) Purify->Characterize

Figure 1. Experimental workflow for the functionalization of nanoparticles with this compound.

Detailed Experimental Protocol

This protocol describes a two-step coupling reaction for functionalizing amine-terminated nanoparticles.

1. Materials and Equipment

  • Nanoparticles: Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles).

  • PEG Linker: this compound.

  • Coupling Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

    • N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

    • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution (Optional): 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Equipment:

    • pH meter

    • Vortex mixer

    • Tube rotator or orbital shaker

    • High-speed centrifuge with appropriate tubes

    • Dialysis tubing (appropriate MWCO) or centrifugal filter units

    • Dynamic Light Scattering (DLS) and Zeta Potential analyzer

    • Transmission Electron Microscope (TEM)

    • Fourier-Transform Infrared (FTIR) Spectrometer

2. Step-by-Step Procedure

Step A: Preparation of Reagents

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the Coupling Buffer (PBS, pH 7.4) to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous dispersion.

  • PEG Solution: Prepare a 10-50 mM stock solution of this compound in the Activation Buffer (MES, pH 5.5-6.0).

  • EDC/NHS Solutions: Prepare fresh 400 mM EDC and 200 mM NHS stock solutions in chilled Activation Buffer immediately before use. EDC is moisture-sensitive and loses activity in aqueous solutions.

Step B: Activation of this compound

  • In a microcentrifuge tube, combine the this compound solution with the EDC and NHS solutions. The molar ratio of PEG:EDC:NHS can be optimized, but a starting ratio of 1:4:2 is common.

  • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated PEG ester.

Step C: Coupling to Nanoparticles

  • Add the freshly activated PEG-NHS ester solution from Step B to the nanoparticle dispersion from Step A.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing on a rotator.

Step D: Quenching and Purification

  • Quenching (Optional): To quench any unreacted NHS esters, add a quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification: The removal of excess reagents (unreacted PEG, EDC, NHS) is crucial. This can be achieved by:

    • Centrifugation: Pellet the functionalized nanoparticles by centrifugation (conditions depend on nanoparticle size and density). Discard the supernatant and resuspend the pellet in fresh PBS. Repeat this washing step 2-3 times.

    • Dialysis/Filtration: For smaller or less dense nanoparticles, use dialysis against PBS or centrifugal filter units with an appropriate molecular weight cut-off to remove impurities.

Step E: Storage

  • Resuspend the final purified, functionalized nanoparticles in a suitable buffer (e.g., PBS with 0.01% Tween-20 or sodium azide for long-term storage).

  • Store at 4°C.

Reaction Mechanism

G NP_NH2 Nanoparticle-NH2 Final_Product Nanoparticle-PEG6 (Stable Amide Bond) NP_NH2->Final_Product + PEG_COOH Bis-PEG6-COOH Intermediate1 O-Acylisourea Intermediate (Unstable) PEG_COOH->Intermediate1 + EDC EDC EDC->Intermediate1 Activation NHS NHS Intermediate2 NHS-Ester (Semi-Stable) NHS->Intermediate2 Intermediate1->Intermediate2 + Byproduct1 Isourea Byproduct Intermediate1->Byproduct1 Intermediate2->Final_Product Coupling Byproduct2 NHS Final_Product->Byproduct2

Figure 2. Reaction mechanism for EDC/NHS mediated coupling of a carboxylic acid to a primary amine.

Data Presentation: Parameters and Expected Results

Quantitative data from the functionalization process should be carefully recorded and analyzed.

Table 1: Summary of Typical Reaction Conditions

Parameter Typical Value/Range Purpose Reference
Activation pH 5.0 - 6.5 (MES Buffer) Optimal for EDC reaction with carboxyl groups while minimizing hydrolysis.
Coupling pH 7.2 - 8.0 (PBS or Bicarbonate Buffer) Efficiently deprotonates primary amines for nucleophilic attack on the NHS ester.
Molar Ratio (PEG:EDC:NHS) 1:2:1 to 1:10:5 Excess EDC/NHS drives the reaction towards the activated ester formation.
Reaction Time (Activation) 15 - 30 minutes Sufficient to form the NHS ester without significant degradation.
Reaction Time (Coupling) 2 hours to Overnight Allows for complete reaction between nanoparticles and activated PEG.

| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature is faster; 4°C can improve stability for sensitive molecules. | |

Table 2: Summary of Expected Characterization Results Successful functionalization with this compound will alter the physicochemical properties of the nanoparticles.

Characterization TechniqueProperty MeasuredExpected Change After FunctionalizationRationaleReference
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average)IncreaseThe addition of the PEG layer increases the effective size of the particle as it moves in a liquid.
Zeta Potential Analysis Surface ChargeShift towards neutral or slightly negativeThe PEG chains form a hydrophilic cloud that masks the original surface charge of the nanoparticle core, a key aspect of "stealth" behavior.
Transmission Electron Microscopy (TEM) Core Size and MorphologyNo significant changeTEM visualizes the electron-dense core, and the PEG layer is typically not visible under high vacuum.
FTIR Spectroscopy Surface Chemical GroupsAppearance of new peaks (e.g., amide I & II bands ~1650 cm⁻¹ and ~1540 cm⁻¹)Confirms the formation of the new amide bond between the nanoparticle and the PEG linker.
Thermogravimetric Analysis (TGA) Weight Loss vs. TemperatureIncreased weight loss in the PEG degradation range (300-450 °C)Allows for the quantification of the amount of PEG grafted onto the nanoparticle surface.
¹H Nuclear Magnetic Resonance (NMR) Chemical Environment of ProtonsAppearance of characteristic ethylene oxide proton peak (~3.65 ppm)Can be used to quantify the amount of PEG present, often after dissolving the nanoparticle core.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing a Bis-PEG6-acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) using a Bis-PEG6-acid linker. PROTACs are heterobifunctional molecules engineered to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The choice of the linker is critical as it influences the formation of a stable ternary complex, and consequently, the efficacy of the PROTAC. Polyethylene glycol (PEG) linkers, such as the this compound, are frequently employed to enhance solubility, cell permeability, and to provide optimal spatial orientation between the target protein ligand and the E3 ligase ligand.

I. General Principles of PROTAC Synthesis with a this compound Linker

The synthesis of a PROTAC using a this compound linker is a modular process that involves the sequential coupling of three key components:

  • A ligand for the target protein of interest (POI): This "warhead" provides specificity for the protein to be degraded. It must possess a reactive functional group (e.g., an amine or a hydroxyl group) for conjugation to the linker.

  • A this compound linker: This homobifunctional linker possesses two carboxylic acid groups, enabling the sequential or convergent coupling of the POI ligand and the E3 ligase ligand.

  • A ligand for an E3 ubiquitin ligase: This "anchor" recruits the cellular degradation machinery. Commonly used E3 ligase ligands include derivatives of thalidomide or pomalidomide for Cereblon (CRBN) and VHL ligands for the von Hippel-Lindau E3 ligase. These ligands also require a suitable functional group for amide bond formation.

The most common synthetic strategy for utilizing a this compound linker is through amide bond formation . This involves the activation of the carboxylic acid groups of the linker, typically with a peptide coupling reagent, followed by reaction with an amine-functionalized POI ligand and an amine-functionalized E3 ligase ligand.

II. Quantitative Data Summary

The following table summarizes representative quantitative data for PROTACs synthesized using PEG linkers, including a specific example with a PEG6 linker. The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTAC NameTarget ProteinE3 LigaseLinker CompositionYield (%)Purity (%)DC50 (nM)Dmax (%)Reference
RC-1 BTKCereblonPEG6 N/A>95%<10~90%[1]
PROTAC 1 ERαVHLPEG (16 atoms)N/AN/A~1000~95%[2]
PROTAC 2 TBK1VHLPEG (21 atoms)N/AN/A396%[2]
NR-11c p38αVHLPEG-basedN/A>95%<100Potent Degradation[3][4]

N/A: Not available in the cited literature.

Experimental Protocols

Protocol 1: Two-Step Synthesis of a PROTAC via Sequential Amide Coupling

This protocol describes the synthesis of a PROTAC in a stepwise manner, first coupling the E3 ligase ligand to the this compound linker, followed by the coupling of the POI ligand.

Step 1: Synthesis of the E3 Ligase Ligand-PEG6-acid Intermediate

  • Reagents and Materials:

    • Amine-functionalized E3 ligase ligand (e.g., 4-aminothalidomide) (1.0 eq)

    • This compound (1.2 eq)

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate one of the carboxylic acid groups.

    • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG6-acid intermediate.

Step 2: Coupling of the POI Ligand to the Intermediate

  • Reagents and Materials:

    • E3 ligase ligand-PEG6-acid intermediate (from Step 1) (1.0 eq)

    • Amine-functionalized POI ligand (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Follow the procedure outlined in Step 1, using the E3 ligase ligand-PEG6-acid intermediate and the amine-functionalized POI ligand as the coupling partners.

    • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Characterization of the Final PROTAC
  • LC-MS Analysis:

    • Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., DMSO or methanol).

    • Analyze using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Confirm the presence of the desired product by its mass-to-charge ratio (m/z).

  • NMR Spectroscopy:

    • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1H and 13C NMR spectra to confirm the chemical structure and purity of the final compound.

Protocol 3: Western Blot for Protein Degradation Analysis

This protocol is used to determine the degradation of the target protein after treatment with the synthesized PROTAC.

  • Procedure:

    • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to HRP.

    • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-PEG6-E3 Ligand) POI Target Protein (POI) (e.g., BTK) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG6 linker.

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_validation Biological Validation Start Starting Materials: - Amine-E3 Ligand - this compound - Amine-POI Ligand Step1 Step 1: Amide Coupling (E3 Ligand + this compound) Start->Step1 Intermediate Intermediate: E3 Ligand-PEG6-acid Step1->Intermediate Step2 Step 2: Amide Coupling (Intermediate + POI Ligand) Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (Preparative HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization Characterization (LC-MS, NMR) Pure_PROTAC->Characterization Degradation_Assay Protein Degradation Assay (Western Blot) Pure_PROTAC->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Validated_PROTAC Validated PROTAC Data_Analysis->Validated_PROTAC

Caption: Overall workflow for PROTAC synthesis and validation.

References

Application Notes and Protocols for Efficient Bioconjugation using Bis-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG6-acid for the efficient conjugation of molecules to proteins, with a particular focus on antibody-drug conjugate (ADC) development. Detailed protocols, stoichiometric considerations, and workflow diagrams are presented to facilitate reproducible and optimized conjugation outcomes.

Introduction to this compound in Bioconjugation

This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups separated by a hydrophilic hexaethylene glycol (PEG) spacer. This structure makes it an ideal reagent for covalently linking two molecules that possess primary amine groups. The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can minimize immunogenicity.[1][2][3] In drug development, particularly for ADCs, this compound serves as a linker to attach a cytotoxic payload to a monoclonal antibody, enabling targeted drug delivery to cancer cells.[][5]

The conjugation process relies on the activation of the carboxylic acid groups using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activated NHS ester of this compound then readily reacts with primary amines on the target protein (e.g., lysine residues on an antibody) to form stable amide bonds.

Key Experimental Considerations for Efficient Conjugation

Optimizing the stoichiometry of the reactants is crucial for achieving the desired degree of labeling, such as the drug-to-antibody ratio (DAR) in ADCs, and for maximizing the yield of the conjugate while minimizing unwanted byproducts.

Stoichiometry of EDC/NHS Activation

The activation of the carboxylic acid groups on this compound is the first critical step. A molar excess of both EDC and NHS is required to efficiently generate the reactive NHS ester.

ComponentMolar Ratio (relative to this compound)Notes
EDC2 - 10 fold excessA higher excess can be used, but may lead to side reactions if not properly quenched.
NHS/Sulfo-NHS1.2 - 5 fold excessNHS stabilizes the active intermediate, preventing hydrolysis and increasing reaction efficiency.
Stoichiometry of Conjugation to Protein

Once the this compound is activated, it is introduced to the amine-containing protein. The molar ratio of the activated linker to the protein will directly influence the average number of linker molecules conjugated to each protein.

ReactantMolar Ratio (Linker:Protein)Expected Outcome
Activated this compound1.5:1 to 5:1Lower degree of labeling (e.g., DAR of 2-4). This is often desirable to maintain the antibody's binding affinity and pharmacokinetic properties.
Activated this compound5:1 to 20:1Higher degree of labeling (e.g., DAR > 4). This can increase the potency of the ADC but may also lead to aggregation and faster clearance in vivo.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to an Antibody

This protocol describes the activation of this compound and its subsequent conjugation to an antibody.

Materials:

  • This compound

  • Antibody (or other amine-containing protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column for buffer exchange

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare the antibody in Conjugation Buffer at a suitable concentration (e.g., 2-10 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

  • Conjugation to the Antibody:

    • Immediately add the activated this compound solution to the antibody solution. A 5 to 10-fold molar excess of the activated linker to the antibody is a common starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Characterization of the Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy: If the conjugated molecule has a distinct UV-Vis absorbance spectrum from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate. The shift in mass compared to the unconjugated antibody allows for the calculation of the average number of conjugated linkers.

2. Confirmation of Conjugation:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the antibody after conjugation.

  • Size Exclusion Chromatography (SEC-HPLC): This technique can be used to separate the conjugate from unconjugated antibody and smaller reactants, as well as to detect any aggregation.

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for this compound conjugation and the subsequent mechanism of action for a resulting Antibody-Drug Conjugate.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis BisPEG6 This compound EDC_NHS EDC + NHS in Activation Buffer (pH 5.5-6.0) BisPEG6->EDC_NHS 15-30 min Room Temp ActivatedPEG Activated Bis-PEG6-NHS Ester EDC_NHS->ActivatedPEG Antibody Antibody in Conjugation Buffer (pH 7.2-7.5) ActivatedPEG->Antibody 2 hours RT or Overnight 4°C Conjugate Antibody-PEG Conjugate Antibody->Conjugate Quench Quench Reaction (Tris or Glycine) Conjugate->Quench Purify Purification (SEC / Dialysis) Quench->Purify Analyze Characterization (MS, SDS-PAGE, SEC-HPLC) Purify->Analyze

Caption: Experimental workflow for this compound conjugation.

adc_mechanism cluster_binding 1. Binding cluster_internalization 2. Internalization cluster_release 3. Drug Release cluster_action 4. Cellular Action ADC Antibody-Drug Conjugate (via this compound linker) CancerCell Cancer Cell with Target Antigen ADC->CancerCell Targets Antigen Endosome Endosome CancerCell->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Cytotoxic Drug Lysosome->Drug Linker Cleavage CellDeath Apoptosis / Cell Death Drug->CellDeath e.g., Microtubule Disruption

References

Application Notes and Protocols for Bis-PEG6-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bis-PEG6-acid is a homobifunctional crosslinker containing two terminal carboxylic acid groups separated by a hydrophilic hexaethylene glycol (PEG6) spacer.[1][2] This linker is commonly employed in bioconjugation to couple molecules containing primary amine groups, such as proteins, peptides, or amine-modified oligonucleotides. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous media.[1] The reaction of the carboxylic acid groups with primary amines is typically facilitated by the use of carbodiimide chemistry, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This process results in the formation of stable amide bonds.

The efficiency of this two-step conjugation process is highly dependent on the pH of the reaction medium. Optimal pH control is crucial for maximizing conjugation efficiency while minimizing side reactions such as the hydrolysis of activated intermediates.

Optimal pH for this compound Reactions

The conjugation of this compound to amine-containing molecules using EDC/NHS chemistry involves two critical pH-dependent steps:

  • Activation of the Carboxylic Acid: The carboxylic acid groups of this compound are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester.[3]

  • Conjugation to the Primary Amine: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond.[4]

The optimal pH for each of these steps differs, making a two-step reaction protocol with a pH shift highly recommended for achieving the best results.

Data Presentation: pH Optimization
Reaction StepOptimal pH RangeRecommended pHKey ConsiderationsRecommended BuffersBuffers to Avoid
Carboxylic Acid Activation 4.5 - 6.05.0 - 6.0Maximizes the efficiency of EDC-mediated activation.0.1 M MES (2-(N-morpholino)ethanesulfonic acid) bufferBuffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate).
Amine Coupling (Conjugation) 7.0 - 8.57.2 - 8.0The primary amine must be unprotonated to be nucleophilic.Phosphate-buffered saline (PBS), pH 7.2-7.4; 100 mM Carbonate/Bicarbonate buffer; 50 mM Borate buffer.Buffers containing primary amines (e.g., Tris, Glycine).

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to an Amine-Containing Protein

This protocol is designed for the conjugation of a protein (or other amine-containing biomolecule) with this compound in an aqueous environment.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in the Activation Buffer (e.g., 10 mM).

  • Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer (e.g., 100 mM).

  • In a reaction tube, add the this compound solution.

  • Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A typical starting point is a 2-5 fold molar excess of EDC and NHS over the carboxylic acid groups of this compound.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Protein

  • Dissolve the amine-containing protein in the Coupling Buffer.

  • Immediately after the activation step, add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for the specific application.

  • Alternatively, to remove excess EDC and NHS, the activated this compound can be purified using a desalting column equilibrated with the Coupling Buffer before adding it to the protein solution.

  • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction

  • To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS esters.

  • Incubate for 15 minutes at room temperature.

Step 4: Purification

  • Purify the resulting conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: One-Pot Aqueous Conjugation (for molecules without competing carboxyl groups)

This protocol can be used when the amine-containing molecule does not possess carboxyl groups that could lead to self-polymerization.

Materials:

  • Same as Protocol 1, but only one reaction buffer is needed.

  • Reaction Buffer: PBS, pH 7.2-7.4

Procedure:

  • Dissolve the amine-containing molecule and this compound in the Reaction Buffer.

  • Add EDC and NHS/Sulfo-NHS to the reaction mixture.

  • Incubate for 2 hours at room temperature.

  • Quench the reaction as described in Protocol 1.

  • Purify the conjugate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EDC_NHS_Reaction_Pathway cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.0-8.5) This compound This compound O-acylisourea_intermediate O-acylisourea intermediate (unstable) This compound->O-acylisourea_intermediate + EDC EDC EDC NHS_ester Bis-PEG6-NHS ester (amine-reactive) O-acylisourea_intermediate->NHS_ester + NHS NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (PEG-C(O)NH-R) NHS_ester->Conjugate + R-NH2 Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Conjugate

Caption: EDC/NHS activation and conjugation pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagents Equilibrate Reagents (this compound, EDC, NHS) Activation Activate this compound with EDC/NHS (pH 5.0-6.0, 15-30 min) Reagents->Activation Buffers Prepare Buffers (Activation & Coupling) Buffers->Activation pH_Shift Adjust pH to 7.2-8.0 (Add to Coupling Buffer) Activation->pH_Shift Conjugation Add Amine-Molecule (2h RT or O/N 4°C) pH_Shift->Conjugation Quench Quench Reaction (Tris or Hydroxylamine) Conjugation->Quench Purify Purify Conjugate (Desalting, SEC) Quench->Purify Analyze Analyze Product Purify->Analyze

Caption: Experimental workflow for two-step this compound conjugation.

References

Application Notes and Protocols: Creating Hydrogels with Bis-PEG6-acid Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to living tissue make them ideal candidates for a range of biomedical applications, including drug delivery and tissue engineering.[1][2] Poly(ethylene glycol) (PEG) is a widely used polymer for hydrogel synthesis due to its non-toxicity, low immunogenicity, and excellent biocompatibility.[3][4]

This document provides detailed application notes and protocols for creating hydrogels using Bis-PEG6-acid, a homobifunctional PEG derivative featuring a terminal carboxylic acid group at each end of a six-unit PEG chain.[5] The hydrophilic PEG spacer enhances solubility in aqueous media. These carboxylic acid groups can be crosslinked with amine-containing molecules through a stable amide bond, typically formed using carbodiimide chemistry. By controlling factors such as polymer concentration and the molecular weight of the components, the mechanical and drug release properties of the resulting hydrogel can be precisely tailored.

Principle of Hydrogel Formation

The formation of hydrogels using this compound crosslinkers typically involves an amidation reaction with a diamine-containing molecule. The carboxylic acid groups of the this compound must first be activated to facilitate this reaction. A common and efficient method is the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-Hydroxysuccinimide (NHS).

  • Activation: EDC reacts with the carboxylic acid groups on the this compound to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This intermediate is unstable in aqueous solutions and can be hydrolyzed. NHS is added to react with the intermediate, forming a more stable NHS-ester. This amine-reactive ester is less susceptible to hydrolysis.

  • Crosslinking: The NHS-ester readily reacts with primary amine groups on a crosslinker molecule (e.g., diamino-PEG) to form a stable amide bond, resulting in the crosslinked hydrogel network.

G cluster_activation Step 1: Activation & Stabilization cluster_crosslinking Step 2: Crosslinking BisPEG This compound (-COOH) ActiveEster Amine-Reactive NHS-Ester Intermediate BisPEG->ActiveEster + EDC, NHS EDC EDC NHS NHS Hydrogel Crosslinked Hydrogel Network ActiveEster->Hydrogel + Diamine Crosslinker Diamine Diamine Crosslinker (-NH2) Diamine->Hydrogel

Caption: EDC/NHS crosslinking chemistry workflow.

Applications

The biocompatibility and tunable nature of this compound hydrogels make them suitable for various advanced applications.

  • Controlled Drug Delivery: Hydrogels can encapsulate therapeutic agents, from small molecules to large proteins, protecting them from degradation and enabling sustained release. The release rate is governed by diffusion through the hydrogel mesh, which can be controlled by adjusting the crosslinking density. Incorporating pH-sensitive moieties can trigger drug release in specific physiological environments, such as the acidic microenvironment of a tumor or specific segments of the gastrointestinal tract.

  • Tissue Engineering: PEG-based hydrogels can serve as scaffolds that mimic the natural extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation. Their porous structure allows for the transport of nutrients and removal of waste products. These scaffolds are being explored for the regeneration of tissues like cartilage, bone, and neural tissue.

  • Wound Healing: Hydrogel dressings can maintain a moist environment at the wound site, which is conducive to healing. They can also be loaded with antimicrobial agents or growth factors to prevent infection and accelerate the healing process.

Data Presentation: Hydrogel Properties

The physicochemical properties of PEG-based hydrogels are highly dependent on formulation parameters. The following tables summarize typical relationships between precursor characteristics and hydrogel properties, compiled from studies on various PEG-based hydrogel systems.

Table 1: Effect of PEG Precursor Molecular Weight (MW) and Concentration on Hydrogel Mechanical Properties.

PEG PrecursorConcentration (% w/w)Compressive Modulus (kPa)Reference(s)
PEGDA 10,000 MW1030
PEGDA 10,000 MW2090
PEGDA 10,000 MW30110
PEGDA 3,400 MW10~400 (as 20/80 blend)
PEGDA 3,400 MW20420 (as 40/60 blend)
PEGDA 508 Da302460 (Equilibrium Modulus)

Note: Data derived from PEG-diacrylate (PEGDA) systems, but general trends are applicable to other PEG hydrogels.

Table 2: Effect of PEG Precursor Properties on Hydrogel Swelling and Network Structure.

PEG PrecursorConcentration (% w/v)Swelling Ratio (Volume/Volume)Mesh Size (nm)Reference(s)
PEG 860 Da--7.6
PEG 10,000 Da--16
PEG 3,000 Da10-14-16
PEG 3,000 Da20-6-8
PEGDA 3,400 Da1031.5-
PEGDA 508 Da302.2-

Note: Swelling ratio and mesh size are inversely related to polymer concentration and directly related to PEG molecular weight.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of hydrogels using this compound crosslinkers.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization A 1. Prepare Reagent Solutions B 2. Activate This compound A->B C 3. Add Crosslinker & Form Hydrogel B->C D 4. Wash & Purify Hydrogel C->D E Swelling Ratio Analysis D->E F Mechanical Testing D->F G Drug Release Study D->G

Caption: General experimental workflow.
Protocol 1: Hydrogel Synthesis via EDC/NHS Chemistry

This protocol describes the formation of a hydrogel by crosslinking this compound with a diamine crosslinker.

Materials:

  • This compound

  • Diamine crosslinker (e.g., Jeffamine®, diamino-PEG)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.0-6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vials and magnetic stirrer

Procedure:

  • Preparation of Polymer Solution: Dissolve this compound in MES buffer to the desired concentration (e.g., 10% w/v). Stir until fully dissolved. The acidic pH of the MES buffer enhances the stability of EDC.

  • Activation of Carboxylic Acid Groups: Add EDC and NHS to the polymer solution. A molar ratio of 2:1 to 5:1 of EDC/NHS to the carboxylic acid groups on the this compound is a recommended starting point.

  • Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming the NHS-ester intermediate.

  • Crosslinking Reaction: Dissolve the diamine crosslinker in MES buffer. Add this solution to the activated this compound solution. The molar ratio of amine groups to activated carboxylic acid groups should typically be 1:1 for stoichiometric crosslinking.

  • Mix the components thoroughly. Gelation time can range from seconds to minutes depending on the concentration and reactivity of the components.

  • Cast the hydrogel into a desired shape (e.g., in a mold or between glass plates with a spacer) before gelation is complete.

  • Washing: After the hydrogel has fully formed (allow to cure for several hours or overnight), immerse it in PBS (pH 7.4). Wash the hydrogel extensively with fresh PBS over 24-48 hours to remove unreacted reagents and byproducts like urea.

Protocol 2: Characterization of Swelling Ratio

This protocol measures the water-absorbing capacity of the hydrogel.

Procedure:

  • Prepare a hydrogel sample and lyophilize (freeze-dry) it to obtain its initial dry weight (Wd).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel from the PBS.

  • Gently blot the surface with a lint-free wipe to remove excess surface water.

  • Record the swollen weight (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling has been reached.

  • The swelling ratio (Q) is calculated as: Q = Ws / Wd .

Protocol 3: Characterization of Mechanical Properties (Compressive Modulus)

This protocol determines the stiffness of the hydrogel under compression.

Procedure:

  • Prepare cylindrical hydrogel samples of a defined diameter and height (e.g., using a biopsy punch).

  • Ensure the samples are at equilibrium swelling in PBS before testing.

  • Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute).

  • Record the resulting stress-strain curve.

  • The compressive modulus (Young's Modulus) is calculated from the initial linear region of the stress-strain curve (typically between 5-15% strain).

Protocol 4: In Vitro Drug Release Study

This protocol quantifies the release of an encapsulated drug from the hydrogel over time.

Procedure:

  • Drug Loading: The drug can be loaded by either dissolving it in the polymer solution before crosslinking (for in-situ encapsulation) or by soaking a pre-formed hydrogel in a concentrated drug solution.

  • Place a drug-loaded hydrogel sample of known weight and drug content into a vial containing a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

  • Sampling: At specified time points, withdraw a small aliquot (e.g., 500 µL) of the release medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

  • Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug initially loaded into the hydrogel.

cluster_environment External Environment Drug Encapsulated Drug ReleasedDrug Released Drug Drug->ReleasedDrug Diffusion Polymer Polymer Network Acid Acidic pH (e.g., H+) Acid->Polymer Triggers Swelling / Degradation of pH-Sensitive Linkers

Caption: Conceptual model for pH-responsive drug release.

References

Application Notes and Protocols for Bis-PEG6-acid in Biosensor Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG6-acid is a homobifunctional crosslinker integral to the development of highly sensitive and specific biosensors. Its structure, featuring a hydrophilic hexaethylene glycol (PEG6) spacer flanked by two terminal carboxylic acid groups, makes it an ideal linker for covalently immobilizing amine-containing biomolecules, such as antibodies, enzymes, and nucleic acids, onto biosensor surfaces. The PEG6 spacer serves a dual purpose: it enhances the solubility of the linker and the eventual conjugate in aqueous buffers and extends the immobilized biomolecule away from the sensor surface, thereby reducing steric hindrance and minimizing non-specific binding. This spatial arrangement improves the accessibility of the biomolecule's active sites, leading to enhanced signal-to-noise ratios and overall biosensor performance.

The terminal carboxylic acid groups of this compound can be readily activated using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This activation step forms a semi-stable NHS ester that efficiently reacts with primary amines on the target biomolecule to form a stable amide bond.[2][3] This robust and versatile chemistry allows for the controlled and oriented immobilization of a wide range of biomolecules onto various biosensor substrates, including gold, silica, and graphene.

Key Applications in Biosensor Development

  • Immunoassays: Covalent immobilization of antibodies for the detection of specific antigens in complex samples. The PEG linker helps to orient the antibody for optimal antigen binding and reduces background noise from non-specific protein adsorption.

  • Enzyme-Based Biosensors: Attachment of enzymes to electrode surfaces for the detection of their substrates. The hydrophilic environment provided by the PEG chain can help maintain the enzyme's native conformation and activity.

  • Nucleic Acid-Based Biosensors: Immobilization of DNA or RNA probes for hybridization assays. The flexible PEG spacer allows for efficient hybridization with target sequences in solution.

  • Drug Discovery and Development: Functionalization of sensor surfaces for studying drug-target interactions, including kinetics and affinity measurements using techniques like Surface Plasmon Resonance (SPR).

Data Presentation

ParameterWithout Linker (Direct Adsorption)With Short-Chain Linker (e.g., glutaraldehyde)With this compound Linker
Immobilized Antibody Density Variable, often with random orientationHigher than direct adsorption, but still some random orientationControlled density with improved orientation
Antigen Binding Capacity (RU) 150300500
Limit of Detection (LOD) 10 ng/mL1 ng/mL0.1 ng/mL
Non-Specific Binding (% of signal) > 20%~10-15%< 5%
Signal-to-Noise Ratio LowModerateHigh

Note: The values in this table are illustrative and can vary significantly depending on the specific biosensor platform, biomolecules, and experimental conditions.

Experimental Protocols

Protocol 1: Surface Activation of a Carboxyl-Functionalized Biosensor Surface

This protocol describes the activation of a surface that already possesses carboxylic acid groups (e.g., a self-assembled monolayer of mercaptoundecanoic acid on a gold surface) for subsequent reaction with an amine-containing biomolecule. For surfaces that are not already carboxyl-functionalized, this compound would first be coupled to an amine-functionalized surface using the reverse of this protocol.

Materials:

  • Carboxyl-functionalized biosensor chip

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[3]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Target amine-containing biomolecule (e.g., antibody) in Reaction Buffer

Procedure:

  • Prepare Reagents: Prepare fresh solutions of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in ice-cold, deionized water immediately before use.

  • Surface Activation:

    • Flow the Activation Buffer over the sensor surface to equilibrate.

    • Inject a freshly prepared mixture of EDC and NHS (e.g., final concentrations of 2 mM EDC and 5 mM NHS) in Activation Buffer over the carboxyl-functionalized surface.[3]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Biomolecule Immobilization:

    • Wash the surface with Reaction Buffer.

    • Inject the amine-containing biomolecule solution over the activated surface. The optimal concentration will depend on the specific biomolecule and desired surface density.

    • Allow the immobilization reaction to proceed for 1-2 hours at room temperature.

  • Quenching:

    • Wash the surface with Reaction Buffer.

    • Inject the Quenching Solution over the surface to deactivate any unreacted NHS-esters.

    • Allow the quenching reaction to proceed for 10-15 minutes at room temperature.

  • Final Wash: Wash the surface thoroughly with Reaction Buffer to remove any non-covalently bound molecules. The sensor is now ready for use.

Protocol 2: Characterization of the Modified Surface (Electrochemical Biosensors)

For electrochemical biosensors, Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to monitor the step-by-step modification of the electrode surface.

Materials:

  • Modified electrode (working electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical workstation with EIS capability

  • Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)6]3-/4- in 0.1 M KCl)

Procedure:

  • Bare Electrode Measurement: Record the EIS spectrum of the bare electrode in the electrolyte solution. The spectrum is typically a straight line at low frequencies, indicative of diffusion-limited processes.

  • This compound Layer Measurement: After immobilizing the this compound linker, record the EIS spectrum again. The formation of the insulating organic layer will increase the charge transfer resistance (Rct), resulting in a larger semicircle in the Nyquist plot.

  • Biomolecule Immobilization Measurement: After immobilizing the target biomolecule (e.g., antibody), record the EIS spectrum. The Rct is expected to increase further due to the additional blocking of the electrode surface by the bulky biomolecule.

  • Analyte Binding Measurement: Upon binding of the target analyte to the immobilized biomolecule, a further increase in Rct is expected, which can be correlated to the analyte concentration.

Visualizations

experimental_workflow cluster_activation Surface Activation cluster_immobilization Biomolecule Immobilization cluster_quenching Quenching A Carboxyl-functionalized Surface B EDC/NHS Activation (MES Buffer, pH 6.0) A->B 15-30 min C Activated NHS-Ester Surface B->C D Add Amine-containing Biomolecule (PBS, pH 7.4) C->D 1-2 hours E Immobilized Biomolecule (Stable Amide Bond) D->E F Add Ethanolamine (pH 8.5) E->F 10-15 min G Deactivated Surface F->G H Ready for Biosensing G->H Final Wash signaling_pathway cluster_surface Biosensor Surface Sensor Sensor Substrate Linker This compound Linker Biomolecule Immobilized Antibody Binding Binding Event Biomolecule->Binding Analyte Target Analyte Analyte->Binding Signal Detectable Signal (e.g., SPR shift, current change) Binding->Signal logical_relationship cluster_benefits Benefits cluster_outcomes Performance Outcomes A This compound Linker B Hydrophilic PEG Spacer A->B C Flexible & Long Chain A->C D Stable Amide Bond Formation A->D E Reduced Non-Specific Binding B->E F Improved Biomolecule Accessibility C->F G Controlled & Oriented Immobilization D->G H Enhanced Biosensor Performance (Higher Sensitivity & S/N Ratio) E->H F->H G->H

References

Troubleshooting & Optimization

Technical Support Center: EDC/NHS Coupling with Bis-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bis-PEG6-acid with EDC/NHS chemistry for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinker. It contains two carboxylic acid groups at either end of a hexaethylene glycol (PEG6) spacer. In conjunction with EDC and NHS, it is used to covalently link two molecules that each possess primary amine groups (-NH2), such as proteins, peptides, or amine-modified oligonucleotides. The hydrophilic PEG spacer enhances the solubility and can reduce aggregation of the resulting conjugate.

Q2: What are the primary side reactions to be aware of when using this compound with EDC/NHS chemistry?

The main side reactions include:

  • Hydrolysis of the NHS ester: The activated NHS ester is susceptible to hydrolysis, which converts it back to a carboxyl group, rendering it unreactive towards amines. This is a major competing reaction and its rate increases with higher pH.

  • Intermolecular Crosslinking: This occurs when one this compound molecule links two separate target molecules, potentially leading to dimers, oligomers, and even insoluble aggregates.

  • Intramolecular Crosslinking: This happens when a single this compound molecule reacts with two different amine groups on the same target molecule, forming a loop.

  • Formation of N-acylurea byproduct: A side reaction of the EDC activation can lead to the formation of a stable N-acylurea, which is unreactive.

Q3: What is the optimal pH for the two main steps of the EDC/NHS reaction?

The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges:

  • Carboxyl Activation: The activation of the carboxylic acid groups on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.

  • Amine Coupling: The subsequent reaction of the activated NHS-ester with primary amines is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.

Q4: What are the recommended buffers for this reaction?

It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other suitable options include borate buffer or sodium bicarbonate buffer. Avoid using buffers like Tris or glycine.

Q5: How should I prepare and store my EDC and NHS reagents?

Both EDC and NHS are sensitive to moisture and should be handled with care to maintain their activity.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation. Once opened, use the required amount and promptly reseal the vial under dry conditions. It is highly recommended to prepare solutions of EDC and NHS immediately before use and not to store them in solution for extended periods.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conjugation Yield Inactive Reagents: EDC and/or NHS have been compromised by moisture.Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening. Prepare solutions immediately before use.
Inappropriate Buffer: The buffer contains primary amines (e.g., Tris, glycine) or carboxylates that are competing with the reaction.Use recommended buffers such as MES for the activation step and PBS or borate buffer for the coupling step.
Suboptimal pH: The pH of the reaction buffers is outside the optimal range for activation or coupling.Verify the pH of your reaction buffers. For a two-step protocol, ensure the activation is performed at pH 4.5-6.0 and the coupling at pH 7.0-8.5.
Hydrolysis of Intermediates: The EDC-activated carboxyl group or the NHS ester has hydrolyzed before reacting with the target amine.Perform the reaction steps as quickly as possible after reagent addition. Keep reactions on ice to slow down the rate of hydrolysis.
Precipitation or Aggregation of Product High Degree of Intermolecular Crosslinking: The concentration of the target molecule and/or the molar excess of the this compound is too high, leading to the formation of large, insoluble oligomers.Reduce the molar ratio of this compound to your target molecule. Optimize the concentration of your target molecule; lower concentrations can favor intramolecular crosslinking over intermolecular crosslinking. Shorten the reaction time.
Protein Instability: The change in pH or the addition of reagents is causing the protein to denature and aggregate.Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary to ensure compatibility.
High Polydispersity of the Final Product Lack of Reaction Control: The reaction conditions are leading to a heterogeneous mixture of products (e.g., unreacted, singly modified, and crosslinked species).Carefully control the stoichiometry of the reaction by adjusting the molar ratio of this compound to the target molecule. Perform the reaction at a lower pH (e.g., 7.2) to slow down the reaction rate, providing more control. Quench the reaction after a specific time to prevent further crosslinking.

Data Presentation

The molar ratio of the this compound crosslinker to the target protein is a critical parameter that influences the distribution of reaction products. The following table provides an illustrative example of how varying this ratio can affect the product distribution for a model protein. Note: This data is for illustrative purposes and the optimal ratios for your specific system should be determined empirically.

Molar Ratio (this compound : Protein)Unconjugated Protein (%)Monomeric Conjugate (Intramolecularly crosslinked or singly bound) (%)Dimeric Conjugate (%)Higher Order Oligomers/Aggregates (%)
1:160355<1
5:11565155
10:15503015
20:1<2304028

Experimental Protocols

General Two-Step Protocol for Protein-Protein Conjugation using this compound

This protocol describes the conjugation of Protein A to Protein B using this compound as a crosslinker.

Materials:

  • Protein A (to be activated)

  • Protein B (containing primary amines)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of Protein A in Activation Buffer.

    • Prepare a 10 mg/mL solution of Protein B in Coupling Buffer.

    • Immediately before use, prepare 100 mM solutions of this compound, EDC, and NHS in Activation Buffer.

  • Activation of Protein A with this compound (Step 1):

    • To the Protein A solution, add the this compound solution to achieve the desired molar excess (e.g., 10-fold).

    • Add the EDC solution to a final concentration of 5 mM.

    • Add the NHS solution to a final concentration of 10 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately after activation, remove excess this compound, EDC, and NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions with Protein B.

  • Conjugation to Protein B (Step 2):

    • Immediately add the activated Protein A to the Protein B solution. Aim for a 1:1 molar ratio of activated Protein A to Protein B.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography (SEC).

  • Analysis:

    • Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight conjugates. Further characterization can be performed using techniques like SEC-MALS to determine the molar mass and distribution of the different species.

Mandatory Visualization

EDC_NHS_Reaction_with_Bis_PEG6_Acid BisPEG6_acid This compound (HOOC-PEG6-COOH) O_acylisourea O-acylisourea Intermediate (Unstable) BisPEG6_acid->O_acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS NHS NHS_ester Bis-PEG6-NHS ester (Amine-reactive) O_acylisourea->NHS_ester + NHS Hydrolysis Hydrolyzed PEG-acid (Inactive) O_acylisourea->Hydrolysis + H2O Conjugate Protein A-PEG6-Protein B (Stable Amide Bonds) NHS_ester->Conjugate + Protein A + Protein B (pH 7.0-8.5) NHS_ester->Hydrolysis + H2O (competing reaction) Intramolecular Intramolecular Crosslink NHS_ester->Intramolecular + Protein A (single molecule) Protein_A Protein A (-NH2) Protein_B Protein B (-NH2)

Caption: Reaction pathway for EDC/NHS coupling with this compound.

Troubleshooting_Workflow Start Experiment Start: Low/No Yield or Precipitation CheckReagents Check Reagent Activity (EDC/NHS moisture sensitive?) Start->CheckReagents FreshReagents Use Fresh, Dry Reagents CheckReagents->FreshReagents Yes CheckBuffer Verify Buffer Composition (Amine/Carboxyl-free?) CheckReagents->CheckBuffer No FreshReagents->CheckBuffer CorrectBuffer Use MES and PBS/Borate Buffers CheckBuffer->CorrectBuffer No CheckpH Check Reaction pH (Activation & Coupling pH correct?) CheckBuffer->CheckpH Yes CorrectBuffer->CheckpH AdjustpH Adjust pH: Activation: 4.5-6.0 Coupling: 7.0-8.5 CheckpH->AdjustpH No CheckRatio Review Molar Ratios (High crosslinker concentration?) CheckpH->CheckRatio Yes AdjustpH->CheckRatio AdjustRatio Optimize Molar Ratio of This compound to Protein CheckRatio->AdjustRatio Yes (Precipitation) Success Successful Conjugation CheckRatio->Success No (Optimized) AdjustRatio->Success

Caption: Troubleshooting workflow for EDC/NHS reactions with this compound.

Technical Support Center: Activated Bis-PEG6-Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for activated Bis-PEG6-acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on preventing hydrolysis and troubleshooting common issues during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is "activated" this compound and how does it work?

This compound is a homobifunctional PEG linker with a carboxylic acid group at each end.[1][2][3] To make it reactive towards primary amines (like those on lysine residues of proteins), the carboxylic acid groups must be "activated". The most common activation method is to convert them into N-hydroxysuccinimide (NHS) esters.[1][4] This activated Bis-PEG6-NHS ester readily reacts with primary amines under mild conditions to form stable amide bonds.

Q2: What is NHS ester hydrolysis and why is it a critical problem?

NHS ester hydrolysis is a chemical reaction where the activated ester group reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a major issue because it directly competes with the desired conjugation reaction. Once hydrolyzed, the PEG linker can no longer react with your target molecule, which significantly reduces the yield of your final PEGylated product.

Q3: What are the primary factors that influence the rate of hydrolysis?

The stability of an activated this compound (as an NHS ester) is primarily influenced by three factors:

  • pH: This is the most critical factor. The rate of hydrolysis increases significantly as the pH rises above neutral.

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.

  • Moisture: Since water is a reactant in hydrolysis, exposure to moisture, whether in solid form or in solution, is the root cause. This includes atmospheric moisture condensing on cold vials or the presence of water in solvents.

Q4: How should I properly store and handle activated this compound to prevent hydrolysis?

Proper storage is essential to maintain the reactivity of the reagent.

  • Solid Reagent: Store the solid (powder) form of the activated PEG ester in a cool, dry, and dark place, such as a freezer at -20°C. Using a desiccator is highly recommended to protect it from moisture.

  • Stock Solutions: If you need to make a stock solution, use a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These stock solutions can typically be stored for 1-2 months at -20°C.

  • Handling: Before opening a vial of the solid reagent, always allow it to equilibrate to room temperature first. This prevents atmospheric water from condensing on the cold powder and causing hydrolysis. For maximum stability, consider backfilling the container with an inert gas like argon or nitrogen before resealing.

Troubleshooting Guide

Issue: My PEGylation yield is consistently low or zero.

This is a common problem that can often be traced back to the hydrolysis of the activated PEG reagent.

Possible Cause 1: The activated this compound has hydrolyzed due to improper storage.

  • Recommended Solution: The reactivity of your reagent may be compromised. It is best to test the activity of your current batch (see Experimental Protocol 3) or use a fresh vial of the reagent. Always ensure you are following proper storage and handling procedures.

Possible Cause 2: The reaction conditions are promoting hydrolysis over conjugation.

  • Recommended Solution: Review your reaction buffer and pH.

    • Buffer Choice: Strictly avoid buffers containing primary amines, such as Tris (TBS) or glycine, as they will compete with your target molecule for the activated PEG. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.

    • pH Optimization: The optimal pH for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3 is often recommended as the ideal balance between efficient conjugation and minimizing hydrolysis. Below pH 7.2, the target amines are protonated and less reactive; above pH 8.5, hydrolysis becomes extremely rapid.

Possible Cause 3: The aqueous solution of the activated PEG was prepared too far in advance.

  • Recommended Solution: Aqueous solutions of NHS esters are not stable and should be used immediately after preparation. Add the activated PEG (dissolved in a small amount of dry DMSO or DMF) to your reaction buffer right before you initiate the conjugation.

G Troubleshooting Workflow: Low PEGylation Yield start Low PEGylation Yield Observed q1 Is the activated PEG reagent known to be fresh and active? start->q1 test_reagent Perform Reagent Activity Test (See Protocol 3) q1->test_reagent No / Unsure q2 Was the reaction buffer a non-amine buffer (e.g., PBS) at pH 7.2-8.5? q1->q2 Yes new_reagent Use a fresh vial of activated this compound. Follow proper storage protocols. test_reagent->new_reagent buffer_issue Prepare fresh, amine-free buffer. Verify pH is in the optimal range. Avoid Tris and Glycine buffers. q2->buffer_issue No q3 Was the activated PEG added to the aqueous buffer immediately before starting the reaction? q2->q3 Yes time_issue Prepare activated PEG stock in dry DMSO/DMF. Add to reaction immediately before use. Do not let it sit in aqueous buffer. q3->time_issue No other_issues Investigate other parameters: - Molar ratio of PEG to target - Reaction time and temperature - Target protein concentration/purity q3->other_issues Yes

A workflow for troubleshooting low PEGylation yield.

Data Summaries

Table 1: Stability of NHS Esters in Aqueous Solution (Half-life)

This table illustrates the critical impact of pH on the stability of NHS esters. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.

pHTemperature (°C)Approximate Half-Life
7.025Several hours
8.025~ 30-60 minutes
8.525~ 10-20 minutes
9.025Minutes

Data compiled from multiple sources indicating general trends for NHS esters.

Table 2: Recommended Reaction Buffer Conditions

ParameterRecommendationRationale
Buffer Type Phosphate (PBS), Bicarbonate, HEPESThese buffers do not contain primary amines that compete with the target molecule.
Buffers to Avoid Tris, Glycine, or any buffer with primary aminesThe primary amines in these buffers will react with the NHS ester, quenching the reaction.
Optimal pH 7.2 - 8.5 (8.3 is often ideal)Balances amine reactivity with the rate of NHS ester hydrolysis.
Additives Avoid nucleophilic additives like sodium azideCan compete with the desired reaction.

Experimental Protocols

Protocol 1: General Conjugation of Activated this compound to a Protein

This protocol provides a general guideline for labeling a protein while minimizing hydrolysis.

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3). Ensure the pH is accurately measured.

  • Protein Preparation: Ensure the protein solution is in the appropriate reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in a storage buffer containing amines (like Tris), a buffer exchange step via dialysis or a desalting column is required.

  • Reagent Preparation:

    • Allow the vial of activated this compound (NHS ester) to warm completely to room temperature before opening.

    • Just before initiating the reaction, dissolve the required amount of the reagent in a small volume of high-quality, anhydrous DMSO or DMF. Note: A 5- to 20-fold molar excess of the PEG reagent over the protein is a common starting point.

  • Initiate Conjugation: Add the dissolved activated PEG solution directly to the protein solution. Mix gently but thoroughly.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. Longer incubation times may be needed, but this also increases the risk of hydrolysis.

  • Quenching: (Optional but recommended) Add a small amount of an amine-containing buffer (e.g., Tris) to a final concentration of ~50 mM to quench any unreacted PEG reagent.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate method, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

G Competing Reactions in PEGylation ActivatedPEG Activated Bis-PEG6-NHS center1 ActivatedPEG->center1 center2 ActivatedPEG->center2 ProteinAmine Protein-NH2 (Target Molecule) ProteinAmine->center1 Water H2O (Water/Moisture) Water->center2 DesiredProduct PEGylated Protein (Stable Amide Bond) HydrolyzedProduct Hydrolyzed PEG-Acid (Inactive) center1->DesiredProduct Aminolysis (Desired Reaction) pH 7.2-8.5 center2->HydrolyzedProduct Hydrolysis (Competing Reaction) Accelerated by high pH

Desired aminolysis vs. competing hydrolysis pathway.
Protocol 2: Testing the Reactivity of Activated this compound (NHS Ester)

This spectrophotometric assay allows you to determine if your reagent is still active by measuring the amount of NHS released upon complete, base-induced hydrolysis.

  • Materials:

    • Activated this compound reagent

    • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

    • Anhydrous DMSO or DMF (if needed for solubility)

    • 0.5 - 1.0 N NaOH solution

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare Reagent Solution: Weigh 1-2 mg of the activated PEG reagent and dissolve it in 2 mL of the amine-free buffer. If not soluble, first dissolve in a small amount of DMSO (e.g., 100 µL) and then add the buffer.

    • Prepare Control: Prepare a control sample containing only the buffer (and DMSO if used).

    • Measure Initial Absorbance (A_initial): Set the spectrophotometer to 260 nm. Zero the instrument with the control sample. Measure the absorbance of the reagent solution. This reading represents any NHS that was already present due to prior hydrolysis.

    • Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH (e.g., 100 µL) to the reagent solution to raise the pH and force rapid, complete hydrolysis of any remaining active ester. Mix for 30 seconds.

    • Measure Final Absorbance (A_final): Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation of Results:

    • If A_final is significantly greater than A_initial: The reagent is active. The increase in absorbance is due to the release of NHS from the active ester.

    • If A_final is not measurably greater than A_initial: The reagent is likely fully hydrolyzed and inactive. Discard the reagent and use a new batch.

G Workflow for Testing Reagent Activity start Start: Suspect Reagent Inactivity step1 Dissolve 1-2 mg of activated PEG in 2 mL amine-free buffer start->step1 step2 Measure Absorbance at 260 nm (This is A_initial) step1->step2 step3 Add NaOH to induce complete hydrolysis step2->step3 step4 Immediately measure Absorbance at 260 nm (This is A_final) step3->step4 decision Is A_final > A_initial? step4->decision active Result: Reagent is Active decision->active Yes inactive Result: Reagent is Inactive (Hydrolyzed) decision->inactive No

A workflow for testing the activity of an NHS-activated reagent.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent protein aggregation during the PEGylation process.

Troubleshooting Guides

Protein aggregation during PEGylation is a common challenge that can significantly impact product yield, bioactivity, and immunogenicity. This section provides a systematic approach to troubleshooting and mitigating aggregation issues.

Problem: Significant precipitation or turbidity observed during the PEGylation reaction.

Possible Causes and Solutions:

This is often due to suboptimal reaction conditions leading to intermolecular cross-linking and reduced protein stability. A systematic evaluation of reaction parameters is the first critical step.

Workflow for Optimizing PEGylation Reaction Conditions:

It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.

G cluster_input Initial Observation cluster_optimization Optimization Steps cluster_analysis Analysis cluster_output Outcome start Protein Aggregation Observed protein_conc Optimize Protein Concentration start->protein_conc Begin Screening peg_ratio Optimize PEG:Protein Molar Ratio protein_conc->peg_ratio ph Optimize pH peg_ratio->ph temp Optimize Temperature ph->temp analyze Analyze Aggregation (SEC, DLS, SDS-PAGE) temp->analyze analyze->protein_conc Re-optimize if necessary end Aggregation Minimized analyze->end Optimal Conditions Found

Caption: Troubleshooting workflow for optimizing PEGylation reaction conditions.

Table 1: Example Screening Matrix for Optimizing PEGylation Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Conc. 1 mg/mL2 mg/mL5 mg/mL1 mg/mL
PEG:Protein Ratio 5:15:15:110:1
pH 7.47.47.47.4
Temperature 4°C4°C4°C4°C

This table illustrates a starting point for a screening matrix. The specific ranges should be adapted based on the known properties of the protein.

Problem: Aggregation persists even after optimizing primary reaction conditions.

Possible Causes and Solutions:

If optimizing protein concentration, PEG ratio, pH, and temperature is insufficient, the inherent stability of the protein in the reaction buffer may be the issue. The addition of stabilizing excipients can help prevent aggregation.[1][2]

Table 2: Common Stabilizing Excipients for PEGylation Reactions

Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v)Act as protein stabilizers through preferential exclusion, increasing protein stability.[2]
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.[2]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[2]
Problem: The rate of PEGylation appears to favor intermolecular cross-linking over intra-molecular modification.

Possible Causes and Solutions:

A rapid reaction rate can increase the likelihood of a single PEG molecule reacting with multiple protein molecules, leading to aggregation, especially when using bifunctional PEGs. Controlling the reaction kinetics is key.

Strategies to Control Reaction Rate:

  • Lower the Temperature: Performing the reaction at a lower temperature, such as 4°C, will slow down the reaction rate.

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over an extended period. This maintains a lower instantaneous concentration of the PEG reagent.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during protein PEGylation experiments.

Reaction Chemistry and Optimization

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can stem from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG linkers can physically connect multiple protein molecules.

  • High Protein Concentration: Increased proximity of protein molecules enhances the chance of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions that promote aggregation.

  • PEG-Protein Interactions: The PEG polymer itself can sometimes induce conformational changes in the protein that lead to aggregation. The length and architecture of the PEG chain can influence these interactions.

  • Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.

Q2: How does pH affect aggregation during m-PEG-aldehyde PEGylation?

The pH of the reaction buffer is a critical parameter that influences both the selectivity of the PEGylation reaction and protein stability.

  • Low pH (around 5.0-6.5): This condition favors the selective PEGylation of the N-terminal alpha-amine, as its pKa is lower than that of lysine's epsilon-amine. This can reduce the extent of multi-PEGylation and subsequent aggregation.

  • Neutral to High pH (7.0 and above): As the pH increases, the reactivity of lysine residues also increases, leading to a higher degree of PEGylation (multi-PEGylation). This extensive surface modification can sometimes lead to aggregation if it compromises the protein's conformational stability.

Q3: What is the optimal molar ratio of PEG to protein?

The ideal molar ratio is protein-dependent and must be determined empirically. A higher molar excess of PEG can drive the reaction towards completion but also elevates the risk of multi-PEGylation and aggregation. It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and incrementally increase it while monitoring for the desired degree of PEGylation and the absence of aggregates.

Protein and Reagent Considerations

Q4: Can the initial state of my protein contribute to aggregation?

Absolutely. If the starting protein sample already contains aggregates, these can act as seeds for further aggregation during the PEGylation process. It is crucial to ensure the protein is monomeric and highly pure before initiating the reaction.

Q5: What buffers are recommended for the PEGylation reaction?

It is essential to use buffers that do not contain primary amines, as these will compete with the protein for reaction with the activated PEG. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate. Buffers containing Tris should be avoided.

Analytical Techniques

Q6: How can I detect and quantify protein aggregation?

Several analytical techniques are available to monitor aggregation:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.

  • Sodium Dodoecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.

G cluster_sample Sample Preparation cluster_separation Separation cluster_detection Detection & Analysis sample PEGylated Protein Sample sec Size Exclusion Chromatography (SEC) sample->sec uv UV Detector (Protein Concentration) sec->uv mals Multi-Angle Light Scattering (MALS) (Molar Mass) uv->mals dls Dynamic Light Scattering (DLS) (Hydrodynamic Radius) mals->dls data Data Analysis (Aggregation Quantification) dls->data

Caption: Experimental workflow for analyzing PEGylated protein aggregation using SEC-MALS/DLS.

Experimental Protocols

This section provides detailed methodologies for key experiments related to preventing and analyzing protein aggregation during PEGylation.

Protocol 1: Small-Scale PEGylation Screening to Minimize Aggregation

Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable amine-free buffer)

  • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of amine-free buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)

  • 96-well plates or microcentrifuge tubes

  • Incubators or water baths set at different temperatures (e.g., 4°C, room temperature)

  • Instrumentation for aggregation analysis (e.g., SEC-HPLC, DLS, plate reader for turbidity)

Procedure:

  • Prepare Stock Solutions: Ensure all stock solutions are fresh and filtered (0.22 µm) to remove any pre-existing aggregates.

  • Set up a Screening Matrix: Design a matrix of small-scale reactions (e.g., 50-100 µL final volume) varying one parameter at a time while keeping others constant, as illustrated in Table 1.

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known pH of optimal stability.

    • Temperature: Conduct the reactions at different temperatures.

  • Reaction Incubation: Add the activated PEG to the protein solutions to initiate the reactions. Incubate for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: After incubation, analyze the extent of aggregation in each reaction using one or more of the methods described in the analytical techniques section. For a quick screen, turbidity can be measured at 350 nm or 600 nm. For more detailed analysis, SEC or DLS is recommended.

  • Data Interpretation: Identify the conditions that result in the desired level of PEGylation with the minimal amount of aggregation.

Protocol 2: Size Exclusion Chromatography (SEC) for Analysis of PEGylated Proteins and Aggregates

Objective: To separate and quantify monomeric PEGylated protein from aggregates and unreacted species.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • SEC column with a suitable molecular weight range for the protein and its PEGylated forms

  • Mobile phase (e.g., PBS, pH 7.4)

  • PEGylated protein sample, filtered through a 0.22 µm syringe filter

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector.

  • Sample Preparation: If necessary, dilute the PEGylated protein sample in the mobile phase to an appropriate concentration for detection. Filter the sample to remove any large, insoluble aggregates.

  • Injection: Inject a defined volume of the prepared sample onto the column. The injection volume should typically be no more than 2-5% of the column volume for optimal resolution.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength for protein detection (typically 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to aggregates (eluting first), the desired monomeric PEGylated protein, and any unreacted protein or PEG (eluting later).

    • Integrate the peak areas to determine the relative percentage of each species.

    • The percentage of aggregation can be calculated as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Protocol 3: Dynamic Light Scattering (DLS) for Characterization of Protein Aggregation

Objective: To determine the size distribution of particles in a PEGylated protein sample and detect the presence of aggregates.

Instrumentation and Materials:

  • DLS instrument

  • Low-volume cuvettes

  • PEGylated protein sample, filtered through a 0.22 µm syringe filter

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the measurement parameters, including temperature and the viscosity and refractive index of the solvent.

  • Sample Preparation: Transfer an appropriate volume of the filtered sample into a clean, dust-free cuvette. Ensure there are no air bubbles.

  • Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the DLS measurement. Typically, multiple acquisitions are averaged to obtain a reliable result.

  • Data Analysis:

    • The instrument software will generate a size distribution profile, often presented as an intensity-weighted, volume-weighted, or number-weighted distribution.

    • Examine the distribution for the presence of multiple peaks. A single, narrow peak indicates a monodisperse sample (predominantly monomer). The presence of peaks at larger hydrodynamic radii is indicative of aggregation.

    • The Polydispersity Index (PDI) provides a measure of the heterogeneity of the sample. A PDI value below 0.2 is generally considered indicative of a monodisperse sample. Higher PDI values suggest the presence of multiple species, including aggregates.

References

Technical Support Center: Optimizing Bis-PEG6-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Bis-PEG6-acid reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinker featuring a six-unit polyethylene glycol (PEG) spacer terminated on both ends by a carboxylic acid group.[1] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous solutions.[2] The terminal carboxylic acids can be activated to react with primary amines (e.g., on proteins, peptides, or other molecules) to form stable amide bonds.[3] This makes it a valuable tool in bioconjugation for applications such as creating antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

Q2: What is the mechanism of a this compound reaction?

The reaction is a two-step process. First, the carboxylic acid groups on the this compound are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester. In the second step, this activated NHS ester reacts with a primary amine on the target molecule to form a stable amide bond.

Q3: My reaction yield is very low. What are the common causes?

Low yield in this compound reactions is a frequent issue. The primary causes include:

  • Hydrolysis of the activated NHS ester: The NHS ester is susceptible to hydrolysis, which increases with higher pH and in dilute protein solutions.

  • Inactive coupling agents: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.

  • Incompatible buffer components: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated PEG, reducing your yield.

  • Suboptimal pH: The two steps of the reaction have different optimal pH ranges. The activation of the carboxylic acid is most efficient at a pH of 4.5-6.0, while the subsequent reaction with the amine is most efficient at a pH of 7.0-8.5.

Q4: I'm observing significant aggregation/precipitation of my protein during the reaction. What can I do?

Aggregation is a common problem when using bifunctional crosslinkers. Here are some troubleshooting steps:

  • Reduce the molar excess of the crosslinker: A high concentration of the this compound can lead to the formation of large, insoluble intermolecular crosslinked complexes.

  • Adjust the protein concentration: The concentration of your protein can influence whether intramolecular (within the same molecule) or intermolecular (between different molecules) crosslinking is favored.

  • Shorten the reaction time: A shorter incubation time can help to reduce the extent of the reaction and minimize aggregation.

  • Optimize the reaction temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may help to control aggregation.

Q5: How can I control the extent of PEGylation to get a more homogenous product?

Controlling the number of PEG chains attached to your molecule is crucial for a homogenous product. Here's how you can achieve better control:

  • Carefully control the stoichiometry: The molar ratio of this compound to your target molecule is the primary determinant of the degree of PEGylation.

  • Adjust the pH: Performing the reaction at a lower pH (e.g., 7.2) can slow down the reaction rate, giving you more control over the extent of PEGylation, though it may require longer reaction times.

  • Time-point quenching: Stop the reaction at a specific time by adding a quenching buffer that contains primary amines, such as Tris or glycine.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Hydrolysis of Activated Ester - Perform the reaction at a lower temperature (4°C) to slow hydrolysis.- Use freshly prepared solutions of EDC and NHS.- Maintain a slightly acidic to neutral pH (6.0-7.5) during the amine coupling step.
Inactive EDC/NHS - Store EDC and NHS desiccated at -20°C.- Allow reagents to warm to room temperature before opening to prevent condensation.- Use fresh, high-quality reagents.
Incompatible Buffers - Use amine-free buffers such as MES for the activation step and PBS, borate, or carbonate buffer for the coupling step.- If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.
Suboptimal pH - For a two-step reaction, perform the activation of this compound in a buffer at pH 4.5-6.0 (e.g., MES buffer).- Adjust the pH to 7.0-8.5 (e.g., with PBS) before adding your amine-containing molecule.
Issue 2: Product Aggregation or Precipitation
Possible Cause Troubleshooting Steps
High Degree of Crosslinking - Decrease the molar ratio of this compound to your target molecule.- Reduce the reaction time.- Optimize the protein concentration.
Poor Solubility of Conjugate - The PEG linker is designed to improve solubility, but if the target molecule is very hydrophobic, aggregation can still occur. Consider using a longer PEG chain if possible.- Add solubilizing agents to the reaction buffer, if compatible with your molecule.
Incorrect Buffer Conditions - Ensure the pH and ionic strength of the buffer are optimal for the stability of your protein.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., MES or PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for buffer exchange

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF. It is recommended to prepare these fresh for each experiment.

    • Ensure your protein solution is at the desired concentration in the appropriate buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS. A common starting molar ratio is 1:2:5 (this compound:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • If the activation was performed in a different buffer, perform a buffer exchange of the activated this compound into the Coupling Buffer using a desalting column.

    • Add the activated this compound solution to your protein solution. The molar ratio of the activated PEG to the protein should be optimized for your specific application, but a 10- to 20-fold molar excess of the PEG linker is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.

Quantitative Data Summary

The optimal reaction conditions and expected yields can vary significantly depending on the specific reactants. The following table provides representative data for bioconjugation reactions using similar chemistries.

ParameterTypical RangeNotes
Molar Ratio (Linker:Protein) 5:1 to 50:1Highly dependent on the number of available amines on the protein.
Reaction Time 1 - 4 hoursCan be extended to overnight at 4°C to improve yield.
Reaction Temperature 4°C to 25°CLower temperatures can reduce hydrolysis of the NHS ester.
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of the carboxylic acid.
Coupling pH 7.0 - 8.5Optimal for the reaction of the NHS-ester with primary amines.
Estimated Conjugation Efficiency 50 - 80%Highly dependent on the specific protein and reaction conditions.
Estimated Final Yield 30 - 60%After purification steps.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the role of a bifunctional linker, such as one derived from this compound, in a PROTAC. The linker connects a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Bis-PEG6-linker based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Results in

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for this compound Conjugation

This workflow outlines the key steps in a typical experiment involving the conjugation of this compound to a biomolecule.

experimental_workflow start Start reagent_prep Reagent Preparation (this compound, EDC, NHS, Buffers) start->reagent_prep activation Activation of this compound (EDC/NHS, pH 4.5-6.0) reagent_prep->activation conjugation Conjugation to Biomolecule (pH 7.0-8.5) activation->conjugation quenching Quenching Reaction (e.g., Tris buffer) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification analysis Analysis (SDS-PAGE, MS, HPLC) purification->analysis end End analysis->end

Caption: Experimental workflow for this compound conjugation.

References

strategies to increase the rate of Bis-PEG6-acid conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the success rate of Bis-PEG6-acid conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

This compound possesses two terminal carboxylic acid (-COOH) groups. The most common strategy for its conjugation to primary amines (-NH2) in a biomolecule is through the formation of a stable amide bond. This is typically achieved using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). The process involves two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Semi-Stable NHS Ester and Amidation: NHS or sulfo-NHS reacts with the O-acylisourea intermediate to create a more stable amine-reactive NHS ester. This ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS or sulfo-NHS as a byproduct.

Q2: Why is my conjugation yield consistently low?

Low conjugation yield is a common issue that can stem from several factors. The most frequent culprits include suboptimal reaction pH, hydrolysis of the NHS-ester intermediate, degradation of coupling reagents, and incorrect molar ratios of reactants. A systematic approach to troubleshooting is recommended to identify and resolve the underlying cause.

Q3: What is the optimal pH for the EDC/NHS conjugation reaction?

The EDC/NHS reaction has a dual pH optimum. The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[1] However, the subsequent reaction of the NHS-ester with the primary amine is favored at a slightly alkaline pH (7.2-8.5).[1] This is because the primary amine needs to be in its deprotonated, nucleophilic state to react effectively. To accommodate these conflicting pH requirements, a two-step protocol is often recommended.

Q4: How quickly does the activated NHS-ester degrade?

The NHS-ester intermediate is susceptible to hydrolysis, which is a competing reaction that reduces conjugation efficiency. The rate of hydrolysis is highly dependent on the pH of the solution.[2] As the pH increases, the half-life of the NHS ester decreases significantly.[3][4]

Q5: Can I perform the conjugation in a single step?

While a two-step protocol with a pH shift is often optimal, a one-step reaction can be performed. In this case, a compromise pH of around 7.2-7.5 is often used. However, this may lead to lower efficiency due to the competing hydrolysis of the NHS-ester at this pH and the less efficient carboxyl activation compared to lower pH values.

Troubleshooting Guide

Issue 1: Low or No Conjugation Product Observed
Possible Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffers. For a two-step reaction, use an activation buffer (e.g., MES) at pH 4.5-6.0 and a coupling buffer (e.g., PBS) at pH 7.2-8.0. For a one-step reaction, maintain a pH of 7.2-7.5.
Hydrolysis of NHS-Ester Minimize the time between the activation and coupling steps in a two-step protocol. If possible, perform the reaction at a lower temperature (4°C) to reduce the rate of hydrolysis. Avoid unnecessarily high pH during the coupling step.
Inactive Reagents EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them properly in a desiccator. Prepare EDC and NHS solutions immediately before use.
Incorrect Molar Ratios Optimize the molar ratio of this compound:EDC:NHS and the ratio of the PEG linker to the amine-containing molecule. An excess of EDC and NHS over the carboxyl groups is generally recommended.
Buffer Composition Avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete in the reaction.
Issue 2: High Degree of Aggregation or Precipitation
Possible Cause Recommended Solution
Protein Denaturation High concentrations of organic co-solvents (like DMSO or DMF) used to dissolve the PEG reagent can denature proteins. Minimize the final concentration of the organic solvent in the reaction mixture.
Intermolecular Crosslinking If the target molecule has multiple amine groups, excessive crosslinking can occur. Reduce the molar excess of the this compound. Consider a step-wise addition of the PEG reagent.
pH-Induced Precipitation The pH of the reaction buffer may be close to the isoelectric point (pI) of the protein, causing it to precipitate. Adjust the pH of the buffer to be at least one unit away from the pI.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of pH on NHS-Ester Stability

This table illustrates the strong dependence of NHS-ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive intermediate.

pHTemperature (°C)Half-life of NHS-Ester
7.0Ambient4-5 hours
8.0Ambient1 hour
8.6Ambient10 minutes
Table 2: Recommended Molar Ratios for EDC/NHS Conjugation

The optimal molar ratios can vary depending on the specific reactants. The following are common starting points for optimization.

Reactant RatioMolar Ratio (Carboxyl:EDC:NHS)Notes
General Starting Point 1 : 10 : 25A significant excess of EDC and NHS is often used to drive the reaction.
Alternative Ratio 1 : 2 : 1Some studies suggest an optimal EDC to NHS ratio of 2:1 for efficient activation.
Polymer Conjugation 1 : 10 : 1 (COOH:EDC:NHS)In this specific case, a 3.5-fold excess of amine to carboxyl groups was also used.
Liposome Conjugation 1 : 10 : 4 (COOH:EDC:Sulfo-NHS)Molar excess over accessible carboxyl groups on the liposome surface.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is designed to maximize conjugation efficiency by performing the activation and coupling steps at their respective optimal pH values.

Materials:

  • This compound

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the amine-containing protein in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • This compound Preparation: Dissolve the this compound in the Activation Buffer.

  • Activation Step:

    • Add a 10-fold molar excess of EDC and a 4-fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Step:

    • Immediately add the activated this compound solution to the protein solution. A common starting point is a 20-fold molar excess of the PEG reagent over the protein.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

  • Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Alternative Coupling using DMTMM

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an alternative coupling reagent that can be more efficient and less pH-sensitive than EDC/NHS for certain applications.

Materials:

  • This compound

  • Amine-containing molecule

  • DMTMM

  • Reaction Buffer: Deionized water or PBS, pH 7.0-8.0

Procedure:

  • Dissolve the this compound and the amine-containing molecule in the Reaction Buffer.

  • Add DMTMM to the solution. The optimal molar ratio of DMTMM to carboxyl groups should be determined empirically, but a 1:1 to 2:1 ratio is a good starting point.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Purify the conjugate using standard methods such as dialysis or size-exclusion chromatography.

Visualizations

EDC_NHS_Conjugation cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.5) cluster_side_reaction Competing Reaction BisPEG This compound (-COOH) O_acylisourea O-acylisourea (unstable intermediate) BisPEG->O_acylisourea + EDC EDC EDC NHS_ester Amine-Reactive NHS-ester O_acylisourea->NHS_ester + NHS NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (-CONH-) NHS_ester->Conjugate + Amine Hydrolyzed_PEG Inactive PEG-COOH NHS_ester->Hydrolyzed_PEG + H2O (Hydrolysis) Amine Molecule (-NH2) Water H2O

Caption: EDC/NHS two-step conjugation workflow for this compound.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_pH Verify Buffer pH (Activation & Coupling) Start->Check_pH Check_pH->Start pH Incorrect, Adjust Check_Reagents Use Fresh EDC/NHS Store Properly Check_pH->Check_Reagents pH Correct Check_Reagents->Start Reagents Old, Replace Optimize_Ratios Adjust Molar Ratios (PEG, EDC, NHS) Check_Reagents->Optimize_Ratios Reagents Fresh Optimize_Ratios->Start Ratios Suboptimal, Adjust Check_Buffer Buffer Contains Amines/Carboxyls? Optimize_Ratios->Check_Buffer Ratios Optimized Check_Buffer->Start Buffer Contaminated, Replace Consider_Alternatives Try Alternative Coupling Agents (e.g., DMTMM) Check_Buffer->Consider_Alternatives Buffer is Inert Success Improved Yield Consider_Alternatives->Success

Caption: Troubleshooting flowchart for low this compound conjugation yield.

References

identifying and characterizing byproducts of Bis-PEG6-acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG6-acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups separated by a hydrophilic 6-unit polyethylene glycol (PEG) spacer.[1][2][3] It is primarily used for PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles.[4][5] This modification can improve the solubility, stability, and pharmacokinetic properties of the target molecule. The carboxylic acid groups are typically reacted with primary amines on the target molecule to form stable amide bonds.

Q2: How do I activate the carboxylic acid groups on this compound for reaction with amines?

The carboxylic acid groups of this compound require activation to efficiently react with primary amines. This is commonly achieved by using carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS. The addition of NHS forms a more stable NHS-ester intermediate that is less prone to hydrolysis and reacts efficiently with amines at physiological to slightly basic pH (7-9).

Q3: What are the potential byproducts in a this compound conjugation reaction?

Several byproducts can be generated during a typical conjugation reaction. Identifying these is key to optimizing your process. Common byproducts include:

  • Unreacted this compound: Starting material that did not participate in the reaction.

  • Hydrolyzed activated PEG: If using an activated intermediate like an NHS ester, it can hydrolyze in an aqueous buffer, reverting back to the carboxylic acid.

  • Mono-conjugated species: The this compound has reacted with only one target molecule.

  • Intra- and Inter-molecular cross-linked products: Due to its bifunctional nature, one this compound molecule can react with two sites on the same target molecule (intra-molecular) or link two or more target molecules together (inter-molecular), which can lead to aggregation.

  • Coupling agent byproducts: For example, the use of DCC results in the formation of dicyclohexylurea (DCU), which is insoluble in most common solvents. EDC produces a water-soluble urea byproduct.

Q4: My protein aggregates after adding the activated this compound. What could be the cause?

Protein aggregation is a common issue and can be caused by several factors:

  • Inter-molecular cross-linking: As a bifunctional reagent, this compound can link multiple protein molecules together, leading to precipitation.

  • High reagent concentration: A high molar ratio of activated PEG to your protein can increase the likelihood of multiple PEGylations per protein, favoring cross-linking.

  • Reaction conditions: Suboptimal pH, temperature, or buffer conditions can compromise protein stability.

Troubleshooting Guides

Issue 1: Low or No PEGylation Yield
Possible Cause Recommended Solution
Incomplete activation of this compound Verify the integrity and concentration of your coupling reagents (e.g., EDC, NHS). Use freshly prepared stock solutions. Confirm activation of a sample of your PEG reagent using an analytical method like mass spectrometry before proceeding with the full conjugation reaction.
Hydrolysis of activated PEG ester Prepare the activated PEG immediately before use. If possible, prepare stock solutions in a dry, aprotic solvent like DMSO or DMF and add it to the reaction buffer right before starting the conjugation. This minimizes exposure to aqueous conditions that promote hydrolysis.
Incorrect reaction pH The reaction of NHS esters with primary amines is most efficient at pH 7-9. Verify the pH of your protein solution and reaction buffer before adding the activated PEG. Amine-containing buffers like Tris should be avoided as they will compete for reaction with the activated PEG.
Target amine groups are not accessible The primary amines (e.g., lysine residues, N-terminus) on your protein may be sterically hindered or buried within the protein's structure. Consider performing the reaction under partial denaturing conditions (if your protein can be refolded) or using a longer PEG linker to improve accessibility.
Issue 2: High Polydispersity (Mixture of multiple PEGylated species)
Possible Cause Recommended Solution
Molar ratio of activated PEG to protein is too high Systematically decrease the molar excess of the activated this compound in your reaction. Perform small-scale pilot experiments with varying ratios to find the optimal balance for your desired degree of PEGylation.
Multiple reactive sites on the protein with similar reactivity Adjust the reaction pH. Lowering the pH can sometimes favor modification of the N-terminal alpha-amine over lysine epsilon-amines due to differences in their pKa values. For highly specific conjugation, consider site-directed mutagenesis to remove competing reactive sites if a single attachment point is desired.
Reaction time is too long Monitor the reaction over time. Take aliquots at different time points (e.g., 30 min, 1h, 2h, 4h) and analyze them by SDS-PAGE or SEC to determine the optimal reaction duration that yields the desired product without excessive multi-PEGylation.

Experimental Protocols & Data

Protocol 1: General Procedure for Protein PEGylation with this compound
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5. Ensure the protein concentration is suitable to avoid aggregation.

  • Activation of this compound:

    • In a separate tube, dissolve this compound, NHS, and EDC in a dry, aprotic solvent (e.g., DMSO). A typical molar ratio is 1:1.2:1.2 (PEG:NHS:EDC).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the freshly activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 5:1 to 20:1 is common.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add a quenching reagent, such as Tris buffer or glycine, to a final concentration of 20-50 mM to consume any unreacted activated PEG. Incubate for 30 minutes.

  • Purification: Remove unreacted PEG and byproducts using Size Exclusion Chromatography (SEC). To separate different PEGylated species (e.g., mono- vs. di-PEGylated), Ion Exchange Chromatography (IEX) can be employed.

Protocol 2: Characterization by SDS-PAGE
  • Take aliquots of the reaction mixture at different time points and after quenching.

  • Mix the aliquots with SDS-PAGE loading buffer.

  • Run the samples on a suitable percentage polyacrylamide gel alongside an unmodified protein control and molecular weight markers.

  • Stain the gel (e.g., with Coomassie Blue). PEGylated proteins will show a significant increase in apparent molecular weight, appearing as higher bands or smears compared to the unmodified protein.

Data Summary: Analytical Techniques for Byproduct Characterization
Technique Byproducts/Species Identified Quantitative Data Obtained References
SDS-PAGE Unmodified protein, mono-, di-, and multi-PEGylated species, cross-linked aggregates.Apparent molecular weight, estimation of PEGylation extent.
Size Exclusion Chromatography (SEC) High molecular weight aggregates, PEGylated protein, unmodified protein, free PEG reagent.Separation based on hydrodynamic radius, quantification of species.
Ion Exchange Chromatography (IEX) Separation of species with different numbers of attached PEG chains (mono-, di-, etc.).High-resolution separation based on surface charge differences.
Mass Spectrometry (MS) Precise mass of unmodified and PEGylated proteins, confirming the number of attached PEG molecules.Accurate molecular weight of conjugates and byproducts.
HPLC with Charged Aerosol Detection (CAD) Quantification of PEG reagents and byproducts that lack a UV chromophore.Concentration of residual PEGylation reagents.

Visualizations

Byproduct_Identification_Workflow start PEGylation Reaction Mixture sds_page 1. SDS-PAGE Analysis start->sds_page Initial sample initial_check Initial Assessment: - PEGylation successful? - Aggregation present? sds_page->initial_check sec 2. Size Exclusion Chromatography (SEC) purify Purify Conjugate sec->purify Collect fractions (Aggregates, Conjugate, Free PEG) iex 3. Ion Exchange Chromatography (IEX) characterize_fractions Characterize Fractions iex->characterize_fractions ms 4. Mass Spectrometry (MS) confirm_identity Confirm Identity & Purity ms->confirm_identity initial_check->sec Proceed if successful purify->iex Separate different PEGylated species characterize_fractions->ms Analyze purified fractions Troubleshooting_Logic start Experiment Outcome low_yield Low / No Yield start->low_yield aggregation Aggregation start->aggregation polydispersity High Polydispersity start->polydispersity check_reagents Check Reagent Activity (EDC, NHS, PEG) low_yield->check_reagents Cause? check_ph Verify Reaction pH (Target: 7-9) low_yield->check_ph Cause? prevent_hydrolysis Minimize Hydrolysis (Use fresh activated PEG) low_yield->prevent_hydrolysis Cause? lower_ratio Lower PEG:Protein Ratio aggregation->lower_ratio Cause? optimize_conditions Optimize Conditions (Temp, Buffer) aggregation->optimize_conditions Cause? adjust_ratio Adjust PEG:Protein Ratio polydispersity->adjust_ratio Cause? optimize_time Optimize Reaction Time polydispersity->optimize_time Cause? General_Reaction_Pathway cluster_activation Activation Step cluster_conjugation Conjugation & Side Reactions peg_acid This compound (HOOC-PEG-COOH) nhs_ester Activated NHS Ester (NHS-OOC-PEG-COO-NHS) peg_acid->nhs_ester Reacts with protein Protein-NH2 nhs_ester->protein Reacts with hydrolyzed Hydrolyzed PEG (HOOC-PEG-COOH) nhs_ester->hydrolyzed Side reaction reagents EDC + NHS reagents->peg_acid mono_conjugate Mono-Conjugated Protein (Protein-NH-CO-PEG-COOH) protein->mono_conjugate crosslinked Cross-linked Product (Protein-NH-CO-PEG-CO-NH-Protein) mono_conjugate->crosslinked + Protein-NH2 water H2O water->nhs_ester

References

Validation & Comparative

A Researcher's Guide to Confirming Successful Conjugation with Bis-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to confirm the successful conjugation of Bis-PEG6-acid to proteins and other biomolecules. We will explore the performance of various analytical techniques, compare this compound to alternative crosslinkers, and provide supporting experimental data and detailed protocols.

Introduction to this compound Conjugation

This compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amino-modified oligonucleotides. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

The most common method for conjugation with this compound involves a two-step process utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxylic acid groups of this compound, which then react with NHS to form a more stable NHS ester. This amine-reactive intermediate subsequently reacts with primary amines on the target molecule to form a stable amide bond.

Confirmation of Successful Conjugation: A Comparative Analysis

Confirming the successful formation of a conjugate and characterizing its properties are critical steps in any bioconjugation workflow. Several analytical techniques can be employed, each with its own advantages and limitations.

Data Presentation: Comparison of Analytical Techniques
Analytical TechniquePrincipleInformation ProvidedResolutionThroughputKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the mass increase corresponding to the addition of the this compound linker and the second molecule. Can determine the degree of PEGylation.HighHighHigh accuracy and sensitivity; provides direct evidence of conjugation.Can be complex to interpret with heterogeneous samples; potential for ion suppression.
MALDI-TOF MSSoft ionization technique that is tolerant of some salts and buffers.Provides the average molecular weight of the conjugate and can show the distribution of different PEGylated species.[1]Moderate to HighHighRapid analysis; good for a wide range of molecular weights.Less suitable for complex mixtures; may not resolve species with small mass differences.
ESI-MSSoft ionization technique often coupled with liquid chromatography (LC).Provides accurate mass measurements and can be used for quantitative analysis.HighModerateCan be coupled with LC for separation and analysis of complex mixtures.Can be sensitive to salts and detergents; spectra can be complex due to multiple charge states.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physical and chemical properties.Separates the conjugated product from unreacted starting materials and byproducts. Can be used for quantification.HighModerate to HighRobust and reproducible; multiple modes for different separation needs.Indirect confirmation of conjugation; requires reference standards for accurate quantification.
Size-Exclusion (SEC)Separates molecules based on their hydrodynamic radius.Separates larger conjugates from smaller, unconjugated molecules.Low to ModerateHighGood for removing unreacted small molecules and assessing aggregation.May not resolve species with similar sizes; limited resolution for different degrees of PEGylation.
Reversed-Phase (RP-HPLC)Separates molecules based on their hydrophobicity.Can separate conjugates with different degrees of PEGylation and positional isomers.HighModerateHigh resolving power for closely related species.Can denature proteins; may require optimization of mobile phase conditions.
Ion-Exchange (IEX-HPLC)Separates molecules based on their net charge.Can separate conjugates where the linkage alters the overall charge of the molecule.HighModerateCan resolve positional isomers that result in a change in charge.Dependent on the pI of the protein and the nature of the conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information about the conjugate, including the site of conjugation and the degree of PEGylation.[2][3]Very HighLowProvides unambiguous structural information.Requires high sample concentration and purity; complex spectra for large molecules.
UV-Vis Spectroscopy Measures the absorption of light by a sample.Can be used to estimate the degree of conjugation if the linker or one of the molecules has a unique chromophore.LowHighSimple and rapid.Indirect method; requires a chromophore and is prone to interference.
SDS-PAGE Separates proteins based on their molecular weight.Shows a shift in the molecular weight of the protein after conjugation.LowHighSimple, widely available technique for initial assessment.Low resolution; difficult to quantify and resolve different PEGylated species.

Comparison with Alternative Crosslinkers: Homobifunctional vs. Heterobifunctional

While this compound is an effective homobifunctional crosslinker, its identical reactive ends can lead to undesired side reactions, such as intramolecular crosslinking or polymerization.[4][5] Heterobifunctional crosslinkers, which possess two different reactive groups, offer more control over the conjugation process.

Data Presentation: this compound vs. Heterobifunctional Alternatives
FeatureThis compound (Homobifunctional)Heterobifunctional Crosslinkers (e.g., SMCC, Mal-PEG-NHS)
Reactive Groups Two identical carboxyl groups (activated to NHS esters).Two different reactive groups (e.g., NHS ester and maleimide).
Reaction Scheme One-step reaction with amine-containing molecules.Two-step, sequential reaction with different functional groups (e.g., amines and thiols).
Control over Conjugation Lower control; potential for polymerization and intramolecular crosslinking.Higher control; allows for specific, directional conjugation.
Purity of Final Product May result in a more heterogeneous mixture of products.Generally yields a more homogeneous and well-defined product.
Typical Applications Crosslinking identical or similar molecules; polymer formation.Conjugating two different molecules (e.g., antibody-drug conjugates, protein-peptide conjugates).
Example Alternatives Disuccinimidyl suberate (DSS)Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), Maleimide-PEG-NHS ester

Experimental Protocols

General Protocol for EDC/NHS Conjugation with this compound

This protocol describes the conjugation of two amine-containing proteins (Protein A and Protein B) using this compound.

Materials:

  • This compound

  • Protein A and Protein B

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Add EDC to a final concentration of 20 mM and Sulfo-NHS to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Protein A:

    • Add the activated this compound solution to a solution of Protein A in Coupling Buffer. The molar ratio of activated linker to protein should be optimized, but a starting point of 20:1 is common.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Purification of Activated Protein A (Optional but Recommended):

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein B:

    • Add Protein B to the solution containing the this compound-Protein A conjugate. A 1:1 molar ratio of Protein A to Protein B is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using an appropriate chromatography method (e.g., SEC or IEX) to remove unreacted proteins and other impurities.

Protocol for MALDI-TOF Mass Spectrometry Analysis

Materials:

  • Purified conjugate sample

  • MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

  • Calibration standards

Procedure:

  • Sample Preparation:

    • Mix the purified conjugate sample (typically 1 µL of a 1 mg/mL solution) with the matrix solution (1 µL) directly on the MALDI target plate.

    • Allow the mixture to air dry completely, forming crystals.

  • Data Acquisition:

    • Calibrate the MALDI-TOF mass spectrometer using known protein standards that bracket the expected mass of the conjugate.

    • Acquire the mass spectrum of the sample in the appropriate mass range.

  • Data Analysis:

    • Determine the molecular weight of the major peaks. A successful conjugation will show a peak corresponding to the mass of Protein A + Protein B + the mass of the this compound linker, minus the mass of two water molecules.

    • Observe the distribution of peaks, which can indicate the degree of PEGylation if multiple linkers have attached to a single protein.

Protocol for HPLC Analysis (Size-Exclusion Chromatography)

Materials:

  • Purified conjugate sample

  • SEC-HPLC column suitable for the molecular weight range of the conjugate

  • Mobile Phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • System Preparation:

    • Equilibrate the SEC-HPLC column with the mobile phase until a stable baseline is achieved.

  • Sample Analysis:

    • Inject an appropriate volume of the purified conjugate sample onto the column.

    • Monitor the elution profile at 280 nm (for proteins).

  • Data Interpretation:

    • Analyze the chromatogram. The conjugated product should elute earlier than the individual, unconjugated proteins due to its larger size.

    • The presence of peaks corresponding to the retention times of the starting proteins indicates an incomplete reaction.

Mandatory Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step This compound This compound Activated Bis-PEG6-NHS_ester Activated Bis-PEG6-NHS_ester This compound->Activated Bis-PEG6-NHS_ester + EDC, NHS EDC EDC NHS NHS Conjugate_A Conjugate_A Activated Bis-PEG6-NHS_ester->Conjugate_A + Protein A (-NH2) Protein_A Protein_A Final_Conjugate Final_Conjugate Conjugate_A->Final_Conjugate + Protein B (-NH2) Protein_B Protein_B

Caption: Workflow for this compound conjugation.

G Reaction_Mixture Crude Reaction Mixture Purification Purification (e.g., SEC) Reaction_Mixture->Purification Characterization Characterization Purification->Characterization MS Mass Spectrometry Characterization->MS HPLC HPLC Characterization->HPLC NMR NMR Spectroscopy Characterization->NMR Success Successful Conjugation MS->Success Mass Increase Confirmed Incomplete Incomplete Reaction MS->Incomplete Unconjugated Masses Present HPLC->Success Single Peak at Expected Retention HPLC->Incomplete Multiple Peaks NMR->Success Correct Structure Confirmed

Caption: Logical workflow for confirming conjugation.

References

A Comparative Guide to Protein Modification: Bis-PEG6-acid vs. BS3 for SDS-PAGE Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for a myriad of applications, from elucidating protein-protein interactions to enhancing the therapeutic properties of biologics. The choice of a crosslinking agent is critical, as it directly impacts the outcome and interpretation of experimental results. This guide provides an objective, data-driven comparison of two popular homobifunctional, amine-reactive crosslinkers: Bis-PEG6-acid and Bis(sulfosuccinimidyl) suberate (BS3). Their performance is evaluated through the lens of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), a fundamental technique for analyzing protein modifications.

Performance Comparison: A Data-Driven Overview

The efficacy of a crosslinking reagent is often assessed by its ability to covalently link protein subunits or interacting partners, which can be visualized as a shift in molecular weight on an SDS-PAGE gel. Higher molecular weight bands, corresponding to dimers, trimers, and larger oligomers, indicate successful crosslinking. The choice between this compound and BS3 can be guided by their distinct structural and functional properties, which in turn influence their performance in crosslinking reactions.

This compound is a homobifunctional crosslinker featuring two carboxylic acid groups at the termini of a hexaethylene glycol (PEG) spacer.[1] To react with primary amines on proteins (lysine residues and N-termini), the carboxylic acid groups must first be activated, typically using a carbodiimide like EDC in conjunction with N-hydroxysuccinimide (NHS).[2] The PEG spacer is hydrophilic, which can help to improve the solubility of the modified protein.

BS3 (Bis[sulfosuccinimidyl] suberate) is a water-soluble, homobifunctional crosslinker with two sulfated N-hydroxysuccinimide (sulfo-NHS) esters at either end of an 8-carbon spacer arm.[3] The sulfo-NHS esters react directly with primary amines, forming stable amide bonds without the need for a separate activation step.[3] Its high water solubility makes it ideal for crosslinking proteins in aqueous buffers without the need for organic solvents that could potentially perturb protein structure.[3]

The selection between these two crosslinkers can depend on several factors including the desired spacer arm length, the requirement for a pre-activation step, and the solubility characteristics of the target protein.

Quantitative Data Summary

The following table summarizes the key characteristics of this compound and BS3.

FeatureThis compoundBS3 (Bis[sulfosuccinimidyl] suberate)
Reactive Group Carboxylic Acid (requires activation)Sulfo-NHS Ester (amine-reactive)
Target Functional Group Primary Amines (e.g., Lysine, N-terminus)Primary Amines (e.g., Lysine, N-terminus)
Spacer Arm Length ~28.8 Å11.4 Å
Water Soluble YesYes
Membrane Permeable NoNo
Reaction pH Activation: pH 4.5-7.2; Conjugation: pH 7.2-8.5pH 7-9

To provide a quantitative comparison of their crosslinking efficiency, a hypothetical experiment was designed based on common laboratory practices. A model protein, Bovine Serum Albumin (BSA, ~66.5 kDa), is incubated with increasing molar excess of either activated this compound or BS3. The reaction products are then separated by SDS-PAGE, and the gel is stained with Coomassie Blue. The relative intensity of the monomeric and crosslinked dimeric bands is quantified using densitometry.

Molar Excess of Crosslinker% Dimer Formation (Activated this compound)% Dimer Formation (BS3)
0 (Control)0%0%
20x15%25%
100x45%60%
500x70%85%

Note: This data is representative and intended for comparative purposes. Actual results may vary depending on the protein, buffer conditions, and reaction time.

The data suggests that under these hypothetical conditions, BS3 exhibits a higher crosslinking efficiency at equivalent molar excesses compared to activated this compound. This could be attributed to the direct reactivity of the sulfo-NHS esters of BS3, potentially leading to a faster and more efficient reaction compared to the two-step activation and conjugation process required for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are the protocols for protein modification with this compound and BS3, followed by the SDS-PAGE analysis.

Protocol 1: Protein Crosslinking with this compound (Two-Step)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Ensure the protein sample is in the appropriate conjugation buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines, it must be exchanged via dialysis or gel filtration.

  • Activation of this compound:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • In a separate tube, dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:2:5 (this compound:EDC:Sulfo-NHS).

    • Incubate the activation mixture for 15 minutes at room temperature.

  • Crosslinking Reaction:

    • Add the activated this compound solution to the protein sample to achieve the desired molar excess.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

  • Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE.

Protocol 2: Protein Crosslinking with BS3 (One-Step)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

  • BS3 Crosslinker

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Ensure the protein sample is in the appropriate conjugation buffer at a concentration of 1-5 mg/mL.

  • BS3 Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer (e.g., 25 mM). BS3 is moisture-sensitive and should be equilibrated to room temperature before opening.

  • Crosslinking Reaction:

    • Add the BS3 stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM). A 20- to 500-fold molar excess of crosslinker to protein is commonly used.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE.

Protocol 3: SDS-PAGE Analysis and Densitometry

Materials:

  • Polyacrylamide gels (appropriate percentage for the target protein size)

  • SDS-PAGE running buffer

  • 2x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

  • Gel imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Sample Preparation: Mix the crosslinked protein samples with an equal volume of 2x Laemmli sample buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue for at least 1 hour.

  • Destaining: Destain the gel until the protein bands are clearly visible against a clear background.

  • Imaging: Scan the gel using a gel imaging system to obtain a high-resolution image.

  • Densitometry Analysis:

    • Open the gel image in the densitometry software.

    • Define the lanes and identify the bands corresponding to the monomeric and dimeric forms of the protein.

    • Measure the intensity of each band.

    • Calculate the percentage of dimer formation for each sample using the formula: % Dimer = (Intensity of Dimer Band / (Intensity of Monomer Band + Intensity of Dimer Band)) * 100

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for protein modification and analysis.

Bis_PEG6_acid_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step This compound This compound Activate Activate This compound->Activate EDC/Sulfo-NHS EDC/Sulfo-NHS EDC/Sulfo-NHS->Activate Activated PEG Activated PEG Activate->Activated PEG Conjugate Conjugate Activated PEG->Conjugate Protein Protein Protein->Conjugate Quench Quench Conjugate->Quench Modified Protein Modified Protein Quench->Modified Protein SDS-PAGE Analysis SDS-PAGE Analysis Modified Protein->SDS-PAGE Analysis

Workflow for protein modification with this compound.

BS3_Workflow Protein Protein Conjugate Conjugate Protein->Conjugate BS3 BS3 BS3->Conjugate Quench Quench Conjugate->Quench Modified Protein Modified Protein Quench->Modified Protein SDS-PAGE Analysis SDS-PAGE Analysis Modified Protein->SDS-PAGE Analysis

Workflow for protein modification with BS3.

SDS_PAGE_Workflow Modified Protein Sample Modified Protein Sample Add Sample Buffer & Heat Add Sample Buffer & Heat Modified Protein Sample->Add Sample Buffer & Heat Load on Gel Load on Gel Add Sample Buffer & Heat->Load on Gel Electrophoresis Electrophoresis Load on Gel->Electrophoresis Stain & Destain Stain & Destain Electrophoresis->Stain & Destain Image Gel Image Gel Stain & Destain->Image Gel Densitometry Analysis Densitometry Analysis Image Gel->Densitometry Analysis

General workflow for SDS-PAGE analysis.

References

Bis-PEG6-acid vs. Other Homobifunctional Crosslinkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug development, the choice of a crosslinking agent is critical to the performance and stability of the final product. Homobifunctional crosslinkers, possessing two identical reactive groups, are fundamental tools for linking biomolecules. This guide provides an objective comparison of Bis-PEG6-acid, a polyethylene glycol (PEG)-containing crosslinker, with other common homobifunctional crosslinkers, supported by experimental data and detailed methodologies.

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are reagents with two identical reactive ends that form covalent bonds with specific functional groups on proteins or other molecules.[1] They are instrumental in studying protein structure and function, creating antibody-drug conjugates (ADCs), and developing novel biomaterials.[2][3] These crosslinkers can be broadly categorized based on their spacer arm composition—primarily PEGylated or non-PEGylated (aliphatic)—and their reactive groups.

This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a hexaethylene glycol spacer.[4][5] Its carboxylic acid groups react with primary amines in the presence of activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds. This contrasts with other common homobifunctional crosslinkers, such as those with N-hydroxysuccinimide (NHS) esters, which react directly with primary amines.

Key Performance Comparisons

The inclusion of a PEG spacer in a crosslinker like this compound imparts several distinct advantages over traditional non-PEGylated crosslinkers. These benefits primarily revolve around improved physicochemical properties and biocompatibility.

Solubility and Aggregation

One of the most significant advantages of PEGylated crosslinkers is their ability to enhance the solubility of the resulting conjugate. The hydrophilic nature of the PEG chain helps to mitigate the aggregation often seen with hydrophobic molecules or when a high drug-to-antibody ratio (DAR) is desired in ADCs. Studies have shown that PEG spacers can reduce the tendency of conjugates to aggregate upon storage.

A comparative study on antibody-drug conjugates demonstrated that hydrophilic PEG linkers are a valid strategy to reduce the inherent hydrophobicity of cytotoxic drugs, which positively impacts the physical stability of the ADC. Amide-coupled ADCs with pendant 12-unit PEG chains showed superior performance in stability studies under thermal stress compared to those with a conventional linear 24-unit PEG or the linker used in Kadcyla®.

Reaction Efficiency and Stability

The reaction of this compound requires a two-step, one-pot activation with EDC and NHS to form a reactive NHS ester intermediate, which then couples with a primary amine. While this adds a step compared to direct-reacting NHS-ester crosslinkers, it offers flexibility in controlling the reaction. The efficiency of this coupling is generally high, with yields often exceeding 85%. The resulting amide bond is highly stable under physiological conditions.

In contrast, pre-activated homobifunctional NHS-ester crosslinkers react directly with amines. While seemingly simpler, the hydrolysis of the NHS ester is a competing reaction, especially at higher pH and in dilute protein solutions, which can reduce conjugation efficiency.

Biocompatibility and Immunogenicity

PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and nanoparticles. The flexible and hydrophilic PEG chain can shield antigenic epitopes on a protein surface, potentially leading to a reduced immune response and longer circulation times in vivo. Comparative studies have shown that PEGylated nanoparticles exhibit a longer circulation half-life compared to their non-PEGylated counterparts.

Quantitative Data Summary

The following tables summarize the key characteristics and performance metrics of this compound in comparison to other classes of homobifunctional crosslinkers.

FeatureThis compoundNon-PEGylated Dicarboxylic Acid Crosslinkers (e.g., Suberic Acid)Non-PEGylated NHS-Ester Crosslinkers (e.g., DSS, BS3)
Structure HOOC-(CH2)2-(OCH2CH2)6-O-(CH2)2-COOHHOOC-(CH2)n-COOHNHS-OOC-(CH2)n-COO-NHS
Reactive Group Carboxylic AcidCarboxylic AcidN-hydroxysuccinimide (NHS) Ester
Target Primary AminesPrimary AminesPrimary Amines
Activation Required Yes (e.g., EDC/NHS)Yes (e.g., EDC/NHS)No (Directly reactive)
Spacer Arm Hydrophilic PEGHydrophobic AliphaticHydrophobic Aliphatic
Solubility High in aqueous mediaLow in aqueous mediaLow to moderate in aqueous media (Sulfo-NHS versions are water-soluble)

Table 1: Comparison of Physicochemical Properties.

Performance MetricThis compoundNon-PEGylated CrosslinkersSupporting Evidence
Conjugate Solubility EnhancedCan be reduced, leading to aggregationPEG linkers increase the solubility of hydrophobic molecules in aqueous solutions.
Reduction of Aggregation EffectiveLess effectivePEG spacers reduce the tendency of conjugates to aggregate upon storage.
Reaction Efficiency High (>85% with EDC/NHS)Variable, dependent on conditionsEDC/NHS coupling is a robust method for forming stable amide bonds.
Conjugate Stability High (Stable amide bond)High (Stable amide bond)The amide bond is known for its resistance to hydrolysis under physiological conditions.
Biocompatibility Generally high, can reduce immunogenicityVariable, can be immunogenicPEGylation is known to shield antigenic epitopes and prolong circulation time.

Table 2: Performance Comparison.

Experimental Protocols

General Protocol for Protein Crosslinking with this compound using EDC/NHS

This protocol outlines the general steps for conjugating two proteins using this compound.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.5)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Protein A:

    • Add the activated this compound solution to the solution of Protein A in Coupling Buffer. A 1.1 to 1.5-fold molar excess of the activated linker to the protein is a typical starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification (Optional):

    • Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein B:

    • Add an equimolar amount of Protein B to the purified Protein A-crosslinker conjugate.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Final Purification:

    • Purify the final conjugate using a desalting column or other appropriate chromatography method.

Visualizations

Crosslinker_Structures cluster_0 This compound cluster_1 Non-PEGylated Dicarboxylic Acid (Suberic Acid) cluster_2 Non-PEGylated NHS-Ester (DSS) BPA HOOC-(CH₂)₂-(OCH₂CH₂)₆-O-(CH₂)₂-COOH SA HOOC-(CH₂)₆-COOH DSS NHS-OOC-(CH₂)₆-COO-NHS

Caption: Chemical structures of this compound and representative non-PEGylated homobifunctional crosslinkers.

Bis_PEG6_Acid_Reaction_Workflow cluster_workflow Conjugation Workflow A This compound B EDC / NHS Activation (pH 4.5-5.5) A->B Step 1 C Activated NHS Ester Intermediate B->C E Stable Amide Bond Formation C->E Step 2 D Protein-NH₂ (pH 7.2-7.5) D->E

Caption: Reaction workflow for this compound conjugation with a primary amine-containing protein.

Signaling_Pathway_Concept cluster_pathway Conceptual Application: Antibody-Drug Conjugate (ADC) Antibody Antibody Crosslinker This compound Crosslinker Antibody->Crosslinker ADC Antibody-Drug Conjugate Crosslinker->ADC Drug Cytotoxic Drug Drug->Crosslinker TumorCell Tumor Cell ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization DrugRelease Drug Release Internalization->DrugRelease CellDeath Cell Death DrugRelease->CellDeath

Caption: Conceptual pathway of an ADC utilizing a homobifunctional crosslinker for targeted drug delivery.

Conclusion

This compound offers distinct advantages over non-PEGylated homobifunctional crosslinkers, particularly for applications where solubility, stability, and biocompatibility of the final conjugate are paramount. The hydrophilic PEG spacer enhances aqueous solubility, reduces aggregation, and can decrease immunogenicity. While the requirement for activation with EDC/NHS adds a step to the conjugation process, it provides a controlled and efficient means of forming stable amide bonds. For researchers in drug development and bioconjugation, the choice between this compound and other homobifunctional crosslinkers will depend on the specific requirements of the application, with this compound being a superior choice when the benefits of PEGylation are desired.

References

Evaluating the Biocompatibility of Bis-PEG6-acid Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of biomaterial surfaces is a critical step in the development of medical devices, drug delivery systems, and in vivo diagnostics. The choice of surface chemistry dictates the material's interaction with the biological environment, influencing its biocompatibility and overall performance. Among the various surface modifiers, polyethylene glycol (PEG) has been widely adopted due to its ability to reduce protein adsorption, minimize immune responses, and improve systemic circulation times. This guide provides a comparative evaluation of the biocompatibility of materials modified with Bis-PEG6-acid, a bifunctional PEG linker, against other common surface modifications and alternative materials, supported by experimental data.

Introduction to this compound

This compound is a homobifunctional derivative of polyethylene glycol, characterized by a six-unit ethylene glycol chain flanked by carboxylic acid groups at both termini. This structure allows it to act as a flexible, hydrophilic spacer, covalently linking to amine-containing surfaces or molecules. The terminal carboxylic acid groups provide a negative charge at physiological pH and offer reactive sites for further functionalization.

Biocompatibility Profile of this compound Modified Materials

While specific biocompatibility data for materials exclusively modified with this compound is limited in publicly available literature, a strong understanding of its expected performance can be derived from studies on materials functionalized with short-chain dicarboxylic acid PEGs and carboxyl-terminated PEGs. These studies provide valuable insights into the key aspects of biocompatibility: cytotoxicity, hemolysis, and in vivo inflammatory response.

Cytotoxicity

The covalent attachment of PEG chains to a material's surface generally leads to a significant reduction in cytotoxicity compared to the unmodified material. The hydrophilic nature of PEG creates a hydration layer that minimizes direct contact between the material and cells, thereby reducing adverse cellular responses.

Studies on various nanoparticles have demonstrated that PEGylation significantly improves cell viability. For instance, PEG-coated iron oxide nanoparticles have shown minimal toxicity to various cell lines.[1][2] Furthermore, the terminal functional group of the PEG linker plays a crucial role. Research comparing carboxyl- and amine-terminated PEG-functionalized single-walled carbon nanotubes revealed that the carboxylated versions exhibited lower cytotoxicity.[3] This suggests that the dicarboxylic acid nature of this compound would likely contribute to a favorable cytotoxicity profile.

Table 1: Comparative In Vitro Cytotoxicity Data

Material/ModificationCell LineAssayKey Findings
(Proxy) PLGA-PEG-COOH Nanoparticles Colorectal Cancer CellsMTT AssayLow cytotoxicity observed for the nanoparticles themselves.[4]
(Proxy) PEG/Sebacic Acid Hydrogel --Showed minimal cytotoxicity in vitro.[5]
Bare Zinc Oxide Nanoparticles MCF-7MTT AssayHigher cytotoxicity compared to PEG-functionalized counterparts.
Amine-terminated PEG-SWCNTs --Induced more significant ROS generation and oxidative stress compared to carboxyl-terminated PEGs.
Hemolysis

Hemocompatibility is a critical parameter for any material intended for blood-contacting applications. The hemolytic potential, or the ability to damage red blood cells, is a key indicator. PEGylation has been shown to be an effective strategy for reducing hemolysis.

A study on PLGA-PEG-COOH nanoparticles demonstrated a very low hemolytic ratio of less than 2%, which is considered non-hemolytic. This is attributed to the "stealth" properties conferred by the PEG chains, which prevent direct interactions between the nanoparticle surface and red blood cell membranes.

Table 2: Comparative Hemolysis Data

Material/ModificationAssay PrincipleHemolysis Rate
(Proxy) PLGA-PEG-COOH Nanoparticles Spectrophotometric measurement of hemoglobin release< 2%
Unmodified Nanomaterials (General) -Often higher and dependent on surface properties.
In Vivo Biocompatibility and Inflammatory Response

The in vivo response to a biomaterial is a complex interplay of cellular and molecular events. An ideal biomaterial should elicit a minimal inflammatory response. PEGylation is well-documented to reduce the foreign body response to implanted materials.

Studies on PEG-based hydrogels, including those formed with dicarboxylic acids like sebacic acid, have demonstrated excellent in vivo biocompatibility. When implanted subcutaneously, these hydrogels induced only a minimal inflammatory response, comparable to that of the FDA-approved polymer, PLGA. The presence of carboxyl groups on a surface has also been shown to promote anti-inflammatory responses from macrophages. Furthermore, a patent has suggested that PEG 600 diacid can lower the expression of the pro-inflammatory protein pro-MMP9.

Table 3: Comparative In Vivo Biocompatibility Findings

Material/ModificationAnimal ModelKey Findings
(Proxy) PEG/Sebacic Acid Hydrogel RodentMinimal inflammatory response, similar to PLGA control.
(Proxy) Carboxyl-terminated PEG-SWCNTs -Caused lesser DNA damage and inflammatory mediator changes compared to amine-terminated PEGs.
Unmodified Implants (General) -Can lead to chronic inflammation and fibrous capsule formation.
Platelet Adhesion

For blood-contacting devices, minimizing platelet adhesion and subsequent activation is crucial to prevent thrombosis. PEGylated surfaces are known to be highly effective in reducing platelet adhesion. The mechanism involves the creation of a repulsive steric barrier by the hydrated PEG chains.

The surface charge also plays a significant role. Studies have shown that negatively charged surfaces, such as those presented by the carboxyl groups of this compound, tend to exhibit lower platelet adhesion compared to positively charged surfaces. Research on polyurethane surfaces modified with PEGs having different terminal groups found that negatively charged sulfonate-terminated PEGs showed the lowest platelet adhesion.

Comparison with Alternative Materials

While PEG is a well-established biocompatible polymer, concerns about potential immunogenicity (anti-PEG antibodies) have driven the development of alternative materials.

Table 4: Comparison of this compound Modified Materials with Alternatives

FeatureThis compound Modified MaterialsPolysarcosine (PSar)Poly(2-oxazoline)s (POx)Poly(amino acid) based Lipopolymers
Biocompatibility Generally high, with low cytotoxicity and inflammatory response.Excellent, considered non-immunogenic.High, with tunable properties.Excellent, biodegradable and biocompatible.
Stealth Properties Good, reduces protein adsorption and immune recognition.Comparable to PEG.Comparable to PEG.Effective in evading the immune system.
Functionalization Carboxylic acid groups allow for versatile conjugation.Can be functionalized with various end groups.Highly tunable through monomer selection.Customizable size, charge, and stability.
Biodegradability PEG itself is not readily biodegradable.Biodegradable.Can be designed to be biodegradable.Biodegradable.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., L929 fibroblasts or specific cell line of interest) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Material Incubation: Prepare extracts of the test material (this compound modified and control materials) by incubating them in cell culture medium for 24 hours at 37°C.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the material extracts at various concentrations. Include a positive control (e.g., dilute phenol) and a negative control (fresh culture medium).

  • Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the negative control.

Hemolysis Assay (Direct Contact Method)
  • Blood Collection: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2%.

  • Material Incubation: Place the test materials (this compound modified and controls) in centrifuge tubes. Add 10 mL of the RBC suspension to each tube.

  • Controls: Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

  • Incubation: Incubate the tubes at 37°C for 4 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Analysis: Carefully transfer the supernatant to a 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Visualizing Experimental Workflows and Concepts

Experimental Workflow for Biocompatibility Testing

G cluster_prep Material Preparation cluster_testing Biocompatibility Evaluation cluster_analysis Data Analysis & Comparison Base_Material Base Material Modification Surface Modification Base_Material->Modification Bis_PEG6_acid This compound Bis_PEG6_acid->Modification Modified_Material This compound Modified Material Modification->Modified_Material Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Modified_Material->Cytotoxicity Hemolysis Hemolysis Assay Modified_Material->Hemolysis InVivo In Vivo Studies (e.g., Subcutaneous Implantation) Modified_Material->InVivo Cell_Viability Cell Viability (%) Cytotoxicity->Cell_Viability Hemolysis_Rate Hemolysis Rate (%) Hemolysis->Hemolysis_Rate Inflammatory_Response Histological Analysis InVivo->Inflammatory_Response Comparison Comparison with Control & Alternatives Cell_Viability->Comparison Hemolysis_Rate->Comparison Inflammatory_Response->Comparison

Caption: Workflow for evaluating the biocompatibility of this compound modified materials.

Conceptual Diagram of Surface Modification Benefits

G cluster_material Material Surface cluster_bio Biological Environment Unmodified Unmodified Material Proteins Proteins Unmodified->Proteins Adsorption Platelets Platelets Unmodified->Platelets Adhesion Cells Cells Unmodified->Cells Adverse Response Modified This compound Modified Modified->Proteins Reduced Adsorption Modified->Platelets Reduced Adhesion Modified->Cells Improved Viability

Caption: Benefits of this compound surface modification in a biological environment.

Conclusion

Based on the available evidence from analogous materials, surfaces modified with this compound are expected to exhibit excellent biocompatibility. The hydrophilic PEG linker provides a steric barrier that reduces protein adsorption, platelet adhesion, and cytotoxicity. The terminal carboxylic acid groups contribute a negative surface charge that further discourages platelet adhesion and may promote an anti-inflammatory microenvironment.

For researchers and drug development professionals, this compound represents a promising linker for the surface modification of biomaterials, nanoparticles, and drug delivery systems. However, it is crucial to conduct specific biocompatibility testing for each unique application to ensure safety and efficacy. The experimental protocols provided in this guide offer a starting point for such evaluations. As research into advanced biomaterials continues, a thorough understanding of the structure-function relationship of surface modifiers like this compound will be paramount in designing the next generation of medical devices and therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-PEG6-acid
Reactant of Route 2
Reactant of Route 2
Bis-PEG6-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.